9-OxoODE
説明
9-OxoODE has been reported in Glycine max and Capsicum annuum with data available.
特性
IUPAC Name |
(10E,12Z)-9-oxooctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZSWWYKKLTDHU-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-OxoODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54232-59-6 | |
| Record name | 9-Oxo-10E,12Z-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54232-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of the essential fatty acid, linoleic acid.[1] It belongs to a class of lipid mediators known as oxylipins, which are increasingly recognized for their diverse roles in cellular signaling and pathophysiology. This compound is formed through the oxidation of its precursor, 9-hydroxyoctadecadienoic acid (9-HODE).[2] This conversion can occur both enzymatically and non-enzymatically under conditions of oxidative stress.[3] Emerging evidence has implicated this compound and its related metabolites in a variety of cellular processes, including metabolic regulation, inflammation, pain perception, and cancer cell apoptosis.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a focus on its molecular targets and downstream effects.
Core Signaling Pathways of this compound
This compound exerts its biological effects by interacting with several key signaling molecules, including nuclear receptors and G-protein coupled receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
A significant body of research has identified this compound and its isomers as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.
Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in fatty acid oxidation and transport. For instance, studies have shown that 9-oxo-ODA, a closely related isomer, increases the mRNA expression of PPARα target genes in mouse primary hepatocytes, resulting in decreased triglyceride accumulation.
G-Protein Coupled Receptor 132 (GPR132)
The precursor of this compound, 9-HODE, is a known endogenous ligand for the G-protein coupled receptor GPR132, also known as G2A. GPR132 is highly expressed in immune cells, such as macrophages, and is implicated in inflammatory processes. Activation of GPR132 by 9-HODE leads to an increase in intracellular calcium levels. While the direct interaction of this compound with GPR132 is less characterized, the metabolic proximity to 9-HODE suggests a potential role in modulating GPR132 signaling.
Transient Receptor Potential Vanilloid 1 (TRPV1)
This compound and its precursor 9-HODE have been identified as endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel primarily known for its role in detecting noxious heat and pain. Activation of TRPV1 by these oxidized linoleic acid metabolites contributes to thermal sensitivity and nociception. For instance, application of 9-HODE to cultured rat trigeminal ganglion neurons triggers the release of the neuropeptide calcitonin gene-related peptide (iCGRP), a key event in pain signaling.
Quantitative Data on this compound and Related Metabolites
The following table summarizes the available quantitative data on the bioactivity of this compound and its precursor, 9-HODE.
| Compound | Target | Assay | Cell Type | EC50 / IC50 | Reference |
| 9-HODE | GPR132 | β-arrestin recruitment | CHO-hGPR132a | pEC50 = 5.4 ± 0.16 | |
| 9-HODE | GPR132 | Inositol monophosphate accumulation | CHO-K1 | EC50 = 7.5 µM | |
| 9(S)-HODE | TRPV1 | Ca2+ influx | HEK-293 expressing rat TRPV1 | EC50 between 25-50 µM | |
| 9-HODE | TRPV1 | iCGRP release | Rat trigeminal ganglion neurons | EC50 ≈ 300 nM | |
| 13-HODE | TRPV1 | Inward current | CHO cells expressing TRPV1 | EC50 ≈ 800 nM | |
| 9-oxo-ODAs | Apoptosis | Cell proliferation | HeLa, SiHa | IC50 = 25-50 µM |
Role in Cancer Cell Apoptosis
Recent studies have highlighted the potential of this compound and its isomers as anti-cancer agents. Specifically, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) has been shown to induce apoptosis in human ovarian cancer (HRA) cells. The mechanism of action involves the mitochondrial pathway of apoptosis, characterized by:
-
DNA fragmentation: Cleavage of genomic DNA into smaller fragments.
-
Phosphatidylserine (B164497) exposure: Translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
-
Caspase activation: Increased activity of executioner caspases, such as caspase-3/7.
-
Mitochondrial dysfunction: Dissipation of the mitochondrial membrane potential and release of cytochrome c from the mitochondria into the cytosol.
-
Regulation of Bcl-2 family proteins: Down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax.
Furthermore, 9-oxo-ODAs have been found to suppress the proliferation of human cervical cancer cells by inducing cell cycle arrest and apoptosis, partly through the inhibition of cyclin-dependent kinase 1 (CDK1).
Experimental Protocols
PPARα Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate PPARα.
Principle: Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be measured by adding a substrate and detecting the resulting luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HepG2) in a 96-well plate.
-
Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a control agonist (e.g., WY-14643).
-
Incubate for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate solution.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.
-
Apoptosis Assays
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and incubate in the dark.
-
Add PI just before analysis.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
Methodology:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Labeling: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.
-
Detection: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
Principle: In the mitochondrial pathway of apoptosis, cytochrome c is released from the mitochondria into the cytosol. This can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot for cytochrome c.
Methodology:
-
Cell Fractionation:
-
Homogenize the cells in a buffer that maintains mitochondrial integrity.
-
Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Western Blotting:
-
Run the protein lysates from both fractions on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with an antibody specific for cytochrome c.
-
An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate apoptosis.
-
Conclusion
This compound is a bioactive lipid metabolite with significant roles in cell signaling. Its ability to activate PPARα positions it as a key regulator of lipid metabolism. Furthermore, its involvement in GPR132 and TRPV1 signaling highlights its contribution to inflammation and pain perception. The pro-apoptotic effects of this compound in cancer cells suggest its potential as a therapeutic agent. Further research is warranted to fully elucidate the intricate signaling networks regulated by this compound and to explore its therapeutic potential in various diseases. This guide provides a foundational understanding of this compound's function and offers detailed methodologies for its investigation, serving as a valuable resource for researchers in the field.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
9-OxoODE: A Technical Guide to its Discovery, History, and Role in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in the Western diet.[1][2] As a member of the oxidized linoleic acid metabolites (OXLAMs), this compound has emerged as a significant bioactive lipid mediator implicated in a range of physiological and pathological processes.[3][4] Its discovery and subsequent investigation have provided valuable insights into the complex interplay between lipid metabolism, oxidative stress, and cellular signaling. This technical guide provides a comprehensive overview of the discovery and history of this compound in lipidomics, detailed experimental protocols for its study, and a summary of its known biological functions and signaling pathways.
Discovery and History
The discovery of this compound is intrinsically linked to the broader investigation of lipoxygenase-mediated metabolism of polyunsaturated fatty acids. Early research in the late 1980s and early 1990s focused on understanding the enzymatic oxidation of lipids within cellular membranes.
A pivotal moment in the history of this compound was the work of Kühn, Belkner, and Wiesner in 1990 . In their studies on rabbit reticulocyte membranes, they identified not only hydroxy derivatives of linoleic acid but also their corresponding keto metabolites. Specifically, they detected 9-oxooctadecadienoic acid as a minor product of the reticulocyte lipoxygenase.[5] This was among the first definitive identifications of this compound in a biological system, establishing its origin from the enzymatic oxidation of linoleic acid. These studies highlighted that a significant portion of these oxidized fatty acids were esterified within the membrane lipids, suggesting a role in membrane structure and function during cellular maturation.
Subsequent research has solidified the understanding of this compound as a product of the oxidation of 9-hydroxyoctadecadienoic acid (9-HODE). The rise in dietary linoleic acid intake over the last century has paralleled an increased focus on its oxidized metabolites, including this compound, and their potential roles in chronic diseases.
Biosynthesis and Metabolism
This compound is not synthesized de novo but is formed from the precursor linoleic acid through a series of enzymatic and non-enzymatic oxidation reactions.
Formation from Linoleic Acid
The primary pathway for this compound formation involves the following steps:
-
Oxygenation of Linoleic Acid: Linoleic acid is first oxidized by lipoxygenases (LOXs), cyclooxygenases (COXs), or cytochrome P450 enzymes to form 9-hydroperoxyoctadecadienoic acid (9-HPODE).
-
Reduction to 9-HODE: 9-HPODE is then rapidly reduced to the more stable 9-hydroxyoctadecadienoic acid (9-HODE).
-
Oxidation to this compound: Finally, 9-HODE is oxidized at its hydroxyl group by hydroxy-fatty acid dehydrogenases to yield this compound.
This biosynthetic pathway is a key source of this compound in various tissues and cells.
Biological Functions and Signaling Pathways
This compound is now recognized as a potent signaling molecule that exerts its effects through interaction with specific cellular receptors. Its biological activities are diverse, ranging from the regulation of gene expression to the modulation of ion channel activity.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
A significant body of evidence has identified this compound as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).
-
PPARα Activation: As a PPARα agonist, this compound plays a crucial role in the regulation of lipid metabolism. Upon binding to PPARα, it induces the expression of genes involved in fatty acid oxidation, leading to a decrease in triglyceride accumulation in hepatocytes. This suggests a potential therapeutic role for this compound and its analogues in metabolic disorders such as dyslipidemia.
-
PPARγ Activation: this compound, along with its precursor 9-HODE, can also activate PPARγ. The activation of PPARγ is critical in adipogenesis and insulin (B600854) sensitization. Structural studies have revealed that two molecules of 9-HODE can bind simultaneously to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to the recruitment of coactivators and subsequent gene transcription.
The signaling pathway for PPAR activation by this compound is illustrated below:
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation
This compound, along with other OXLAMs, has been identified as an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and inflammation. Activation of TRPV1 by these lipid mediators contributes to thermal hyperalgesia and mechanical allodynia. Studies have shown that this compound can evoke calcium influx in sensory neurons in a TRPV1-dependent manner.
The proposed mechanism of TRPV1 activation is depicted in the following diagram:
Quantitative Data
The levels of this compound can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes representative quantitative data from various studies.
| Biological Matrix | Species | Condition | This compound Concentration | Reference |
| Rat Plasma | Rat | Normal | 218.1 ± 53.7 nmol/L | |
| Human Plasma | Human | Nonalcoholic Steatohepatitis (NASH) | Elevated vs. controls | |
| Rabbit Reticulocyte Membranes | Rabbit | Normal | Minor product |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for understanding its biological roles. The following sections provide detailed methodologies for the extraction and analysis of this compound from biological samples.
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is adapted from methods for the extraction of oxidized linoleic acid metabolites from tissues.
Materials:
-
Biological tissue (e.g., liver, brain)
-
Liquid nitrogen
-
Mortar and pestle
-
Glass centrifuge tubes with Teflon-lined caps
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v)
-
Internal Standard (IS): Deuterated this compound or a structurally similar deuterated oxylipin
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., Methanol/Water)
Procedure:
-
Sample Homogenization: Immediately flash-freeze the tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Solvent Extraction:
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass centrifuge tube.
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing the internal standard.
-
Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 1 hour.
-
-
Phase Separation:
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex briefly and centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Lipid Extract Collection:
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Repeat the extraction of the remaining aqueous phase and protein interface with another 1 mL of the extraction solvent, centrifuge, and pool the organic phases.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of the appropriate solvent for subsequent analysis (e.g., 100 µL of methanol/water).
The general workflow for tissue extraction is visualized below:
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol provides a general method for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard.
-
This compound: m/z 293.2 → m/z 171.1 (example transition, should be optimized).
-
Internal Standard (e.g., d4-9-OxoODE): Monitor the corresponding mass shift.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
A schematic of the UPLC-MS/MS workflow is presented below:
Protocol 3: PPARγ Activation Assay
This cell-based reporter assay can be used to determine the ability of this compound to activate PPARγ.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T or CV-1).
-
Expression vector for a Gal4 DNA-binding domain-PPARγ ligand-binding domain (LBD) fusion protein.
-
Reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
Transfection reagent.
-
This compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase assay system.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate media.
-
Co-transfect the cells with the Gal4-PPARγ-LBD expression vector and the Gal4-luciferase reporter vector using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound, the positive control, and a vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the fold activation of luciferase activity relative to the vehicle control against the concentration of this compound.
-
Conclusion
Since its initial discovery in the early 1990s, this compound has transitioned from being a minor product of lipid peroxidation to a recognized bioactive lipid mediator with significant roles in cellular signaling. Its ability to activate key nuclear receptors and ion channels underscores its importance in both physiological and pathological processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate biology of this compound and explore its potential as a therapeutic target in a variety of diseases, including metabolic disorders, inflammatory conditions, and chronic pain. The continued exploration of this compound and other OXLAMs will undoubtedly continue to enrich our understanding of the vast and complex world of lipidomics.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Linoleic acid and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Subcellular distribution of lipoxygenase products in rabbit reticulocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Oxidized Linoleic Acid Metabolites: A Technical Guide to the Biological Significance of 9-OxoODE and 13-OxoODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet, are emerging as critical signaling molecules in a host of physiological and pathological processes. Among these, 9-oxo-octadecadienoic acid (9-OxoODE) and 13-oxo-octadecadienoic acid (13-OxoODE) have garnered significant attention for their diverse and often opposing biological activities. These keto-dienes are downstream products of 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), respectively, and their formation is often elevated in states of oxidative stress. This technical guide provides an in-depth exploration of the biological significance of this compound and 13-OxoODE, with a focus on their signaling pathways, roles in disease, and the experimental methodologies used to elucidate their functions.
Core Biological Functions and Signaling Pathways
This compound and 13-OxoODE exert their effects primarily through the activation of specific cellular receptors, leading to the modulation of gene expression and cellular responses. Their roles are particularly prominent in inflammation, metabolic regulation, and cancer biology.
The Pro-Inflammatory Actions of this compound
This compound is increasingly recognized for its pro-inflammatory properties, which are often mediated through the G protein-coupled receptor 132 (GPR132).
-
GPR132 Signaling: 9-HODE, the precursor to this compound, is a potent ligand for GPR132, a receptor highly expressed in macrophages within atherosclerotic plaques.[1] While the direct binding of this compound to GPR132 is less characterized, the pro-inflammatory effects of the 9-HODE/9-OxoODE axis are often attributed to this receptor. Activation of GPR132 in macrophages can contribute to the progression of atherosclerosis by promoting a pro-inflammatory phenotype.[1][2]
-
Inflammation and Atherosclerosis: In advanced atherosclerotic lesions, non-enzymatic oxidation of linoleic acid leads to the formation of both 9-HODE and 13-HODE.[1] The pro-inflammatory actions of 9-HODE, acting through GPR132, can overwhelm the protective mechanisms, leading to a fragile and acellular plaque.[1]
The Anti-Inflammatory and Metabolic Regulatory Roles of 13-OxoODE
In contrast to its 9-oxo counterpart, 13-OxoODE is predominantly associated with anti-inflammatory and metabolic regulatory functions, largely through its activity as a potent agonist for the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ).
-
PPARγ Activation: 13-OxoODE is an endogenous ligand for PPARγ. This activation is crucial for the regulation of adipogenesis, lipid metabolism, and the immune response. The binding of 13-OxoODE to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes.
-
Anti-Inflammatory Effects: The activation of PPARγ by 13-OxoODE has significant anti-inflammatory consequences. In colonic epithelial cells, 13-OxoODE has been shown to exert anti-inflammatory effects, suggesting a potential therapeutic role in inflammatory bowel disease. In macrophages, 13-OxoODE can suppress the production of pro-inflammatory mediators. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the NF-κB and MAPK signaling pathways.
-
Metabolic Regulation: As a PPARγ agonist, 13-OxoODE plays a role in metabolic homeostasis. PPARγ is a master regulator of adipogenesis, and its activation can promote the differentiation of adipocytes and enhance insulin (B600854) sensitivity.
Involvement in Disease
The distinct biological activities of this compound and 13-OxoODE implicate them in the pathophysiology of several diseases.
Atherosclerosis
The balance between 9-HODE/9-OxoODE and 13-HODE/13-OxoODE appears to be critical in the progression of atherosclerosis. In early stages, the enzymatic production of 13-HODE and its conversion to 13-OxoODE may be protective through PPARγ activation, leading to increased lipid clearance. However, in later stages, the non-enzymatic generation of both isomers, with the pro-inflammatory actions of the 9-HODE/9-OxoODE-GPR132 axis, contributes to plaque instability.
Cancer
The roles of these oxylipins in cancer are complex and appear to be context-dependent.
-
13-OxoODE in Breast Cancer: 13-OxoODE has demonstrated anti-cancer stem cell (CSC) properties in breast cancer models. It has been shown to suppress cell proliferation, induce apoptosis, and reduce the population of cancer stem cells by downregulating c-Myc expression.
-
This compound in Ovarian Cancer: In contrast, a stereoisomer of this compound has been shown to induce apoptosis in human ovarian cancer cells through a mitochondrial-mediated pathway.
Metabolic Diseases
Elevated levels of this compound and 13-OxoODE are associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. In obese adolescents, these oxidized linoleic acid metabolites are associated with liver injury, particularly in the presence of hepatic steatosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities and detection of this compound and 13-OxoODE.
| Parameter | This compound | 13-OxoODE | Reference |
| Receptor Activation | |||
| GPR132 | Potentially activates (via 9-HODE) | Weak or no activation | |
| PPARγ | Activates | Potent activator | |
| Biological Effects | |||
| Inflammation | Pro-inflammatory | Anti-inflammatory | |
| Macrophage Polarization | M1 phenotype (pro-inflammatory) | M2 phenotype (anti-inflammatory) | |
| Cancer Cell Proliferation | May have context-dependent effects | Suppresses (breast cancer) | |
| Cancer Cell Apoptosis | Induces (ovarian cancer) | Induces (breast cancer) |
Table 1: Summary of Biological Activities of this compound and 13-OxoODE
| Analyte | Concentration (nmol/L) in Rat Plasma | Method | Reference |
| This compound | 218.1 ± 53.7 | Q-TOFMS | |
| 13-OxoODE | 57.8 ± 19.2 | Q-TOFMS | |
| 9-HODE | 57.8 ± 18.7 | Q-TOFMS | |
| 13-HODE | 123.2 ± 31.1 | Q-TOFMS |
Table 2: Representative Concentrations of OxoODEs and their Precursors in Biological Samples
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| RAW 264.7 Macrophages | 13-KODE (100 µM) + LPS | Inhibition of NO production | ~70% reduction | |
| RAW 264.7 Macrophages | 13-KODE (100 µM) + LPS | Inhibition of TNF-α expression | ~66% reduction in mRNA | |
| RAW 264.7 Macrophages | 13-KODE (100 µM) + LPS | Inhibition of IL-1β expression | ~52% reduction in mRNA | |
| Breast Cancer Stem Cells | 13-Oxo-ODE (150 µM) | Induction of late apoptosis | Increase from 6.5% to 23.7% |
Table 3: Quantitative Effects of OxoODEs in Cell-Based Assays
Experimental Protocols
Quantification of this compound and 13-OxoODE by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound and 13-OxoODE in biological samples.
1. Sample Preparation (Plasma)
-
Internal Standard Spiking: To 200 µL of plasma, add an internal standard mixture (e.g., deuterated analogs of the analytes).
-
Hydrolysis: For total fatty acid analysis (free and esterified), perform base hydrolysis by adding 2 M NaOH and incubating at 60°C for 60 minutes.
-
Acidification: Acidify the sample with 2 M HCl.
-
Liquid-Liquid Extraction: Extract the lipids using a solvent system such as hexane.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 85% methanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatography: Separate the analytes using a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte and internal standard.
Cell-Based Assay for Anti-Inflammatory Activity (Macrophage Model)
This protocol outlines a method to assess the anti-inflammatory effects of 13-OxoODE in a macrophage cell line.
1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treat the cells with varying concentrations of 13-OxoODE for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.
2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, TNF-α, IL-1β).
3. Western Blot Analysis for Signaling Pathways
-
Lyse the cells and perform western blotting to analyze the activation of key inflammatory signaling pathways, such as the phosphorylation of NF-κB and MAPKs.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Pro-inflammatory signaling cascade of this compound.
Caption: Anti-inflammatory signaling cascade of 13-OxoODE.
Caption: Workflow for OxoODE quantification by LC-MS/MS.
Conclusion and Future Directions
This compound and 13-OxoODE are pivotal signaling molecules with distinct and often opposing roles in health and disease. While 13-OxoODE, primarily through PPARγ activation, exhibits protective anti-inflammatory and metabolic regulatory effects, this compound appears to contribute to pro-inflammatory responses, particularly in the context of atherosclerosis. This dichotomy underscores the complexity of lipid mediator signaling and highlights these molecules as potential therapeutic targets and disease biomarkers.
Future research should focus on further elucidating the specific downstream signaling pathways of GPR132 activation by the 9-HODE/9-OxoODE axis. Moreover, a deeper understanding of the enzymatic regulation of this compound and 13-OxoODE formation could provide novel avenues for therapeutic intervention. The development of specific inhibitors or mimetics for these pathways holds promise for the treatment of inflammatory, metabolic, and cancerous diseases. Continued refinement of analytical techniques will also be crucial for accurately assessing the in vivo concentrations and dynamics of these potent lipid mediators.
References
The Role of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE), a ketone derivative of the linoleic acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE), is an emerging bioactive lipid with significant implications in the modulation of inflammatory pathways.[1][2] This technical guide provides an in-depth analysis of the synthesis, molecular mechanisms, and experimental evaluation of this compound in the context of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in cellular signaling and its potential as a therapeutic target.
Biosynthesis of this compound
This compound is formed through the oxidation of the allylic hydroxyl group of 9(S)-HODE or 9(R)-HODE.[3][4] The precursor, 9-HODE, can be generated through both enzymatic and non-enzymatic pathways.
-
Enzymatic Production of 9-HODE: Cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes can metabolize linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then rapidly reduced to 9-HODE.[1]
-
Non-enzymatic Production of 9-HODE: Non-enzymatic oxidation of linoleic acid, often occurring under conditions of oxidative stress, produces a racemic mixture of 9-HODE and 13-HODE.
-
Conversion to this compound: 9-HODE is subsequently converted to this compound by hydroxy-fatty acid dehydrogenases.
Mechanism of Action in Inflammatory Pathways
This compound exerts its effects on inflammatory pathways primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. It is also implicated in signaling through the G protein-coupled receptor GPR132, although the pro-inflammatory effects are more strongly associated with its precursor, 9-HODE.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
This compound, along with 9-HODE, acts as a direct agonist for PPARγ. PPARs are ligand-activated transcription factors that play a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis. The activation of PPARγ by this compound leads to the transrepression of pro-inflammatory genes.
The proposed signaling pathway for PPARγ activation by this compound is as follows:
Modulation of NF-κB and MAPK Signaling Pathways
While direct studies on this compound's effect on NF-κB and MAPK pathways are less prevalent than for its 13-OxoODE isomer, related oxo-fatty acids have been shown to inhibit these pro-inflammatory signaling cascades. For instance, 8-oxo-9-octadecenoic acid (OOA) has been demonstrated to suppress LPS-induced activation of NF-κB and MAPK (JNK and ERK) pathways in macrophages. This is achieved by inhibiting the phosphorylation of IκB-α and p50 for the NF-κB pathway, and JNK and ERK for the MAPK pathway. Given the structural similarity, it is plausible that this compound employs a similar mechanism.
The inhibitory effect on these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its precursors.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 9-oxo-10E,12Z-octadecadienoic acid | |
| CAS Number | 54232-59-6 | |
| Molecular Formula | C₁₈H₃₀O₃ | |
| Formula Weight | 294.4 g/mol | |
| λmax | 279 nm | |
| Solubility (Ethanol) | 50 mg/mL | |
| Solubility (DMSO) | 50 mg/mL | |
| Solubility (DMF) | 50 mg/mL | |
| Solubility (PBS, pH 7.2) | 1 mg/mL |
Table 2: Concentrations of Oxidized Linoleic Acid Metabolites in Rat Plasma
| Metabolite | Mean Concentration (nmol/L) | Reference |
| 9-HODE | 57.8 | |
| 13-HODE | 123.2 | |
| This compound | 218.1 | |
| 13-OxoODE | 57.8 |
Detailed Experimental Protocols
PPARα Luciferase Reporter Assay
This assay is used to screen for compounds that activate PPARα.
Objective: To determine if this compound can activate PPARα.
Methodology:
-
Cell Culture and Transfection:
-
Culture hepatocytes (or other suitable cell lines) in appropriate media.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol).
-
Treat the transfected cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., a known PPARα agonist).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle control.
-
Western Blotting for Pro-inflammatory Proteins
This protocol is used to determine the effect of this compound on the expression of pro-inflammatory proteins like iNOS and COX-2.
Objective: To quantify the expression of iNOS and COX-2 in macrophages treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include untreated and LPS-only controls.
-
-
Protein Extraction:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Conclusion
This compound is a bioactive lipid that plays a complex role in inflammatory signaling. Its primary anti-inflammatory effects appear to be mediated through the activation of PPARγ, leading to the suppression of pro-inflammatory gene expression. While further research is needed to fully elucidate its interactions with other signaling pathways, such as NF-κB and MAPK, the existing evidence suggests that this compound and related compounds hold promise as potential therapeutic agents for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important signaling molecule.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. LIPID MAPS [lipidmaps.org]
role of 9-OxoODE in atherosclerosis development
An In-Depth Technical Guide on the Role of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Atherosclerosis Development
Abstract
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. Oxidized lipids are pivotal in the initiation and progression of atherosclerotic plaques.[1] Among these, 9-Oxo-10(E),12(Z)-octadecadienoic acid (this compound), a ketone derivative of linoleic acid, has emerged as a significant bioactive molecule within the plaque microenvironment. This technical guide provides a comprehensive overview of the role of this compound in atherosclerosis, detailing its biosynthesis, signaling pathways, and effects on key vascular and immune cells. It summarizes quantitative data, presents detailed experimental protocols for its study, and visualizes complex biological processes to support researchers, scientists, and drug development professionals in this field.
Biosynthesis of this compound
This compound is formed from linoleic acid, the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL), through enzymatic and non-enzymatic oxidative pathways.[2]
-
Enzymatic Pathway: The primary enzyme involved is the arachidonate (B1239269) 15-lipoxygenase (ALOX15), also known as 12/15-lipoxygenase.[3][4][5] ALOX15 oxygenates linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). This unstable intermediate is then reduced to 9-hydroxyoctadecadienoic acid (9-HODE), which can be further oxidized to this compound.
-
Non-Enzymatic Pathway: In environments of high oxidative stress, such as within an advanced atherosclerotic lesion, reactive oxygen species (ROS) can directly oxidize linoleic acid, leading to the formation of a mixture of 9-HODE and 13-HODE, which are precursors to their respective oxo-derivatives. In advanced disease, 9-HODE is present in quantities at least as abundant as 13-HODE.
Figure 1: Biosynthesis pathways of this compound from linoleic acid.
Core Mechanisms of this compound in Atherosclerosis
This compound exerts pleiotropic effects on the primary cells involved in atherogenesis: macrophages, endothelial cells, and vascular smooth muscle cells (VSMCs).
Macrophage Activation and Foam Cell Formation
The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. This compound and its precursor 9-HODE are potent modulators of macrophage function through dual signaling pathways.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 9-HODE and this compound are identified ligands for PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation. Activation of PPARγ can upregulate the expression of the scavenger receptor CD36. This creates a potential positive feedback loop where oxidized lipids in LDL promote their own uptake, accelerating foam cell formation. However, PPARγ activation is also known to have anti-inflammatory effects, such as inhibiting the NF-κB signaling pathway.
-
GPR132 (G2A) Receptor Signaling: 9-HODE is a high-affinity ligand for the G protein-coupled receptor GPR132, which is highly expressed in macrophages within atherosclerotic plaques. Activation of GPR132 is associated with pro-inflammatory responses and increased apoptosis, contributing to the formation of a fragile, acellular plaque in advanced lesions.
Figure 2: Dual signaling roles of this compound/9-HODE in macrophages.
Endothelial Dysfunction and Monocyte Recruitment
Endothelial activation is a critical initiating event in atherosclerosis, leading to the recruitment of monocytes. Oxidized linoleic acid metabolites, including 9-HODE, can modulate this process. Human umbilical vein endothelial cells are capable of producing 9-HODE. Oxidized LDL stimulates the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. This upregulation enhances the adhesion of circulating monocytes, facilitating their migration into the subendothelial space where they differentiate into macrophages.
Figure 3: this compound's role in promoting monocyte-endothelial adhesion.
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
The migration of VSMCs from the media to the intima and their subsequent proliferation contribute significantly to plaque growth and the formation of the fibrous cap. Oxidized lipids, as components of oxidized HDL and LDL, can promote VSMC proliferation and migration, often through the generation of ROS. While direct studies on this compound are limited, the general class of oxidized fatty acids is known to influence these pro-atherogenic VSMC behaviors.
Quantitative Data Summary
The concentration of this compound and its related metabolites varies significantly between healthy and diseased states, making them potential biomarkers for atherosclerosis.
Table 1: Concentration of this compound and Related Metabolites in Biological Samples
| Analyte | Sample Type | Condition | Concentration / Level | Citation |
|---|---|---|---|---|
| 9-HODE | LDL | Atherosclerotic Patients (36-47 years) | ~20-fold increase vs. healthy controls | |
| 9-HODE | LDL | Atherosclerotic Patients (69-94 years) | 30-100-fold increase vs. young healthy controls | |
| This compound | Rat Plasma | Healthy | Mean: 218.1 nmol/L | |
| 13-OxoODE | Rat Plasma | Healthy | Mean: 57.8 nmol/L | |
| 9-HODE | Rat Plasma | Healthy | Mean: 57.8 nmol/L |
| 13-HODE | Rat Plasma | Healthy | Mean: 123.2 nmol/L | |
Table 2: Analytical Parameters for this compound Quantification
| Parameter | Method | Value | Citation |
|---|
| Limit of Quantitation (LOQ) | Q-TOFMS | 35.9 nmol/L | |
Key Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of oxidized linoleic acid metabolites.
Figure 4: Workflow for extraction and analysis of this compound from plasma.
Methodology:
-
Sample Preparation: To 50 µL of thawed plasma in a glass tube, add a known amount of a stable isotope-labeled internal standard (e.g., d4-9-HODE).
-
Hydrolysis: Add 200 µL of 0.2 M NaOH in methanol. Vortex and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.
-
Acidification & Extraction: Cool samples on ice and acidify to pH 3 with ~100 µL of 0.5 N HCl. Add 3 mL of hexane (B92381), vortex for 1 minute, and centrifuge (3000 rpm, 10 min, 4°C). Transfer the upper hexane layer to a new tube. Repeat the extraction.
-
Concentration: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of a suitable solvent (e.g., 80:20 methanol:water with 0.04% acetic acid) for LC-MS/MS analysis.
-
Analysis: Inject the sample into an LC-MS/MS system. Quantify this compound using multiple reaction monitoring (MRM) by comparing the peak area of the analyte to that of the internal standard.
Protocol 2: In Vitro Macrophage Foam Cell Formation Assay
This assay measures the ability of a compound to influence lipid uptake by macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., U937 or RAW 264.7) or primary bone marrow-derived macrophages in appropriate media. Differentiate monocytes into macrophages if necessary (e.g., using PMA for U937 cells).
-
Treatment: Pre-incubate macrophages with this compound at various concentrations for 1-2 hours.
-
Lipid Loading: Add oxidized LDL (oxLDL, typically 50 µg/mL) to the media and incubate for 24-48 hours to induce foam cell formation.
-
Staining: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain for neutral lipids using an Oil Red O solution.
-
Quantification: Wash away excess stain and elute the retained dye from the cells using isopropanol. Measure the absorbance of the eluate with a spectrophotometer (at ~510 nm) to quantify lipid accumulation. Alternatively, visualize and count stained cells using microscopy.
Protocol 3: In Vivo Atherosclerosis Assessment in ApoE-/- Mice
This protocol uses a standard genetic mouse model of atherosclerosis.
Methodology:
-
Animal Model: Use Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Diet and Treatment: At 6-8 weeks of age, place mice on a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate atherosclerosis. Administer the test compound (e.g., this compound or a pathway modulator) or vehicle control to respective groups via an appropriate route (e.g., subcutaneous injection, oral gavage) for 10-16 weeks.
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with saline. Harvest the aorta.
-
Lesion Analysis:
-
En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Sudan IV or Oil Red O to visualize lipid-rich plaques. Quantify the total plaque area as a percentage of the total aortic surface area using imaging software.
-
Aortic Root Histology: Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O (for lipids) and hematoxylin (B73222) (for nuclei). Quantify the lesion area in serial sections. Further immunohistochemical staining can be performed for macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and collagen.
-
Conclusion and Therapeutic Outlook
This compound is a key oxidized linoleic acid metabolite that plays a multifaceted and context-dependent role in the pathophysiology of atherosclerosis. Its accumulation in atherosclerotic plaques and its ability to modulate macrophages, endothelial cells, and VSMCs underscore its importance. The dual nature of its signaling—pro-inflammatory via GPR132 and potentially anti-inflammatory or pro-atherogenic via PPARγ—presents a complex picture. This duality suggests that therapeutic strategies should not aim for a simple blockade or enhancement of this compound production but rather a nuanced modulation of its downstream pathways. A deeper understanding of how the balance between GPR132 and PPARγ signaling is regulated within the plaque could unveil novel therapeutic targets for stabilizing atherosclerotic lesions and mitigating cardiovascular disease.
References
- 1. The Role of Oxidized Low-Density Lipoproteins in Atherosclerosis: The Myths and the Facts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALOX15 - Wikipedia [en.wikipedia.org]
- 5. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
9-OxoODE interaction with PPAR gamma receptors
An In-depth Technical Guide on the Interaction of 9-Oxo-octadecadienoic Acid (9-OxoODE) with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear receptors that play crucial roles in lipid and glucose metabolism.[1] The gamma isoform, PPARγ, is a well-established regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation, making it a significant therapeutic target for metabolic diseases like type 2 diabetes.[2][3] PPARγ is activated by a variety of endogenous and synthetic ligands, including fatty acids and their derivatives.[4]
9-Oxo-octadecadienoic acid (this compound), also known as 9-Keto-octadecadienoic acid (9-KODE), is an oxidized metabolite of linoleic acid.[5] These oxidized linoleic acid metabolites (OXLAMs) are implicated in a range of physiological and pathological processes. While its isomer, 13-OxoODE, has been more extensively studied as a PPARγ ligand, evidence suggests that this compound is also an endogenous ligand for PPARs. This guide provides a comprehensive technical overview of the biosynthesis of this compound, its interaction with PPARγ, the subsequent signaling pathways, and detailed experimental protocols for its study.
Biosynthesis and Presence in Biological Systems
This compound is formed in vivo from the enzymatic oxidation of linoleic acid. The process involves the conversion of linoleic acid to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation of the allylic hydroxyl group of 9-HODE by enzymes such as hydroxy-fatty acid dehydrogenase yields this compound.
Quantitative Data on this compound Concentrations
The quantification of this compound in biological matrices is critical for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
| Biological Matrix | Mean Concentration (nmol/L) | Analytical Method | Reference |
| Rat Plasma | 218.1 | Q-TOFMS | |
| Rat Plasma | 263.0 | Q-TOFMS (Standard Addition) |
Interaction with PPAR Gamma (PPARγ)
This compound is recognized as an endogenous ligand for PPARγ. Upon binding, it induces a conformational change in the receptor, initiating a cascade of molecular events that modulate gene expression. While specific binding affinity data (e.g., Kd, IC50) for the this compound and PPARγ interaction is not extensively detailed in current literature, its classification as a ligand is established. The closely related isomer, 13-OxoODE, has been shown to directly bind to PPARγ and exert anti-inflammatory effects. Reduced concentrations of a combined 13-oxoODE/9-oxoODE fraction have been correlated with decreased PPARγ expression, suggesting a functional link.
PPARγ Signaling Pathway
The activation of PPARγ by a ligand like this compound follows a canonical pathway for type II nuclear receptors.
-
Ligand Binding : this compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ located in the nucleus.
-
Heterodimerization : Ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
Co-repressor Release & Co-activator Recruitment : This heterodimerization and ligand binding cause the release of co-repressor proteins and the recruitment of co-activator complexes.
-
PPRE Binding : The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription : The bound complex modulates the transcription of target genes involved in adipogenesis, lipid metabolism, and inflammation.
Downstream Effects of PPARγ Activation
Activation of PPARγ by its ligands can lead to several key physiological outcomes:
-
Adipogenesis : PPARγ is a master regulator of adipocyte differentiation. Its activation can convert fibroblasts into preadipose cells, which then differentiate into mature fat cells capable of storing fatty acids.
-
Anti-inflammatory Effects : PPARγ activation exerts anti-inflammatory actions by inhibiting the expression of pro-inflammatory genes. It can suppress the production of cytokines like TNF-α and IL-6 in macrophages. Studies on its isomer, 13-OxoODE, have shown a reduction in IL-8 secretion, highlighting the anti-inflammatory potential of this class of molecules.
-
Metabolic Regulation : PPARγ enhances the expression of genes involved in glucose and lipid metabolism, contributing to improved insulin sensitivity.
Experimental Protocols
Studying the interaction between this compound and PPARγ involves several key in vitro and analytical techniques.
PPARγ Ligand Binding Assay (Fluorometric)
This assay screens for compounds that bind to the PPARγ ligand-binding domain (LBD).
-
Principle : A fluorescently labeled PPARγ ligand (probe) is displaced by a test compound (e.g., this compound) that binds to the receptor, causing a decrease in fluorescence polarization or intensity.
-
Detailed Protocol :
-
Reagent Preparation : Prepare PPARγ Assay Buffer, human recombinant PPARγ protein, and a diluted Assay Probe solution as per manufacturer instructions.
-
Ligand Preparation : Dissolve this compound and a known PPARγ ligand control (e.g., Rosiglitazone) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Assay Plate Setup : Add 1 µL of the test ligand (this compound), solvent control (DMSO), or ligand control to appropriate wells of a 384-well low-volume black plate.
-
Reaction Incubation : Add 24 µL of a pre-mixed solution containing PPARγ protein and the fluorescent probe to each well.
-
Incubation : Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement : Measure the fluorescence intensity (Excitation/Emission ≈ 375/465 nm) in an endpoint mode.
-
Data Analysis : Calculate the percent relative fluorescence compared to the solvent control. Plot the percent inhibition against the concentration of the test ligand to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. PPAR gamma and the control of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Biosynthesis of 9-oxo-10E,12Z-octadecadienoic Acid: A Technical Guide
An in-depth exploration of the enzymatic pathway, kinetics, and experimental protocols for the synthesis of a key oxylipin.
Introduction
9-oxo-10E,12Z-octadecadienoic acid (9-KODE) is a naturally occurring oxidized fatty acid, an oxylipin, derived from linoleic acid. This molecule and its isomers are subjects of significant research interest due to their diverse biological activities, including roles in plant defense signaling and potential applications in drug development as modulators of inflammatory responses and other cellular processes. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 9-KODE, presenting quantitative data, detailed experimental protocols, and visual representations of the key biochemical transformations for researchers, scientists, and professionals in drug development.
Core Biosynthetic Pathway
The primary route for the biosynthesis of 9-oxo-10E,12Z-octadecadienoic acid in plants and other organisms involves a two-step enzymatic cascade initiated from the polyunsaturated fatty acid, linoleic acid. The pathway is catalyzed by the sequential action of 9-lipoxygenase (9-LOX) and allene (B1206475) oxide synthase (AOS).
-
Oxygenation by 9-Lipoxygenase (9-LOX): The biosynthesis is initiated by the enzyme 9-lipoxygenase (EC 1.13.11.12), which catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position. This reaction forms 9(S)-hydroperoxy-10E,12Z-octadecadienoic acid (9S-HPODE), a key intermediate with a conjugated diene system.
-
Conversion by Allene Oxide Synthase (AOS): The 9S-HPODE intermediate is then utilized as a substrate by allene oxide synthase (EC 4.2.1.92), a cytochrome P450 enzyme of the CYP74 family. AOS catalyzes the dehydration of the hydroperoxide, leading to the formation of a highly unstable allene oxide, 9(10)-epoxy-10,12Z-octadecadienoic acid.
-
Spontaneous Hydrolysis: The allene oxide is extremely short-lived in aqueous environments and undergoes spontaneous, non-enzymatic hydrolysis. This hydrolysis results in the formation of several products, including α-ketols and γ-ketols. The principal α-ketol product of this reaction is 9-oxo-10E,12Z-octadecadienoic acid.
Biosynthetic pathway of 9-oxo-10E,12Z-octadecadienoic acid.
Quantitative Data
The efficiency of the biosynthetic pathway is dependent on the kinetic parameters of the involved enzymes. The following tables summarize available kinetic data for 9-lipoxygenase and allene oxide synthase from different sources.
Table 1: Kinetic Parameters of 9-Lipoxygenase with Linoleic Acid
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | pH Optimum | Reference |
| Soybean (LOX-1B) | 7.7 | 30.0 | 9.0 | [1] |
| Soybean (in aqueous medium) | 20.7 | 8.3 | 9.0 | [1] |
Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.
Table 2: Substrate Specificity of Allene Oxide Synthase from Flaxseed
| Substrate | Relative Activity (%) |
| 13(S)-HPOD | 100 |
| 9(S)-HPOD | Lower than 13(S)-HPOD |
Note: While some AOS enzymes show a preference for 13-hydroperoxides, others, particularly from the CYP74C subfamily, exhibit higher activity towards 9-hydroperoxides.[2]
Experimental Protocols
Protocol 1: 9-Lipoxygenase Activity Assay
This protocol is based on the spectrophotometric determination of the formation of conjugated dienes.
Materials:
-
Enzyme extract containing 9-lipoxygenase
-
Linoleic acid substrate solution (10 mM sodium linoleate)
-
Phosphate (B84403) buffer (50 mM, pH 6.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 10 mM sodium linoleate (B1235992) stock solution. In a 150 mL Erlenmeyer flask, add 10 mL of boiled distilled water, 78 µL of linoleic acid, and 90 µL of Tween 20. Protect the solution from light. Mix gently and add 0.5 M NaOH dropwise until the solution clarifies. Adjust the final volume to 25 mL with boiled distilled water.[3]
-
Reaction Mixture: In a 1.5 mL microtube, prepare the test sample by mixing 1000 µL of phosphate buffer and 10.0 µL of the sodium linoleate stock solution. Prepare a blank with 1002 µL of phosphate buffer and 10.0 µL of the sodium linoleate stock solution.[3]
-
Enzyme Reaction: Initiate the reaction by adding 2.0 µL of the enzyme extract to the test sample.
-
Spectrophotometric Measurement: Immediately transfer the reaction mixture to a quartz cuvette and monitor the increase in absorbance at 234 nm for 1-5 minutes. The rate of increase in absorbance is proportional to the lipoxygenase activity.
-
Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M-1cm-1).
Workflow for 9-Lipoxygenase activity assay.
Protocol 2: Allene Oxide Synthase Activity Assay
This protocol measures the disappearance of the hydroperoxide substrate.
Materials:
-
Purified or partially purified allene oxide synthase
-
9(S)-HPODE substrate (prepared enzymatically or purchased)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a solution of 9(S)-HPODE in the potassium phosphate buffer. The typical concentration is in the range of 30-60 µM.
-
Reaction Mixture: In a quartz cuvette, add 1 mL of the 9(S)-HPODE solution.
-
Enzyme Reaction: Start the reaction by adding a small amount of the enzyme preparation to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 234 nm. The disappearance of the conjugated diene in the 9(S)-HPODE results in a decrease in absorbance.
-
Calculation of Activity: The AOS activity is expressed as the change in A234 per minute per milligram of protein.
Protocol 3: Extraction and Purification of 9-oxo-10E,12Z-octadecadienoic acid
This protocol describes a general procedure for the extraction of the final product from a reaction mixture or biological sample.
Materials:
-
Reaction mixture or homogenized biological tissue
-
Extraction solvent (e.g., a mixture of hexane (B92381) and isopropanol)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Acidify the reaction mixture or homogenate to pH 3-4 with a dilute acid. Extract the lipids with an organic solvent.
-
Solid Phase Extraction (SPE): Pass the crude lipid extract through a pre-conditioned C18 SPE cartridge. Wash the cartridge with a non-polar solvent to remove neutral lipids. Elute the oxylipins with a more polar solvent, such as methanol (B129727) or acetonitrile.
-
HPLC Purification: Further purify the eluted fraction using reversed-phase HPLC on a C18 column. Use a suitable mobile phase gradient (e.g., acetonitrile/water/acetic acid) to separate 9-KODE from other oxylipins.
-
Identification and Quantification: Collect the fraction corresponding to the 9-KODE peak. Confirm its identity using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantify the amount of purified compound using a standard curve.
Conclusion
The biosynthesis of 9-oxo-10E,12Z-octadecadienoic acid is a well-defined enzymatic pathway that plays a significant role in the generation of bioactive oxylipins. Understanding the intricacies of this pathway, including the kinetics of the involved enzymes and the protocols for their study, is crucial for researchers in the fields of plant biology, lipid biochemistry, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for the investigation and potential exploitation of this important biosynthetic route.
References
9-Keto-10(E),12(Z)-octadecadienoic Acid (9-KODE): A Technical Guide to its Natural Sources, Analysis, and Biological Significance
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 9-keto-10(E),12(Z)-octadecadienoic acid (9-KODE), an oxidized metabolite of the essential fatty acid, linoleic acid. This document details the natural occurrence of 9-KODE in animal and plant tissues, presenting available quantitative data. It outlines detailed experimental protocols for the extraction, purification, and analysis of 9-KODE from biological matrices. Furthermore, it explores the biosynthetic pathways leading to its formation and elucidates its known biological activities and associated signaling pathways, primarily focusing on the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide is intended to serve as a foundational resource for researchers in the fields of lipidomics, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
9-Keto-10(E),12(Z)-octadecadienoic acid (9-KODE) is a naturally occurring oxylipin formed in vivo from the oxidation of linoleic acid. Its presence has been confirmed in a variety of biological systems, ranging from mammalian tissues to plants.
Animal Tissues
9-KODE is primarily found esterified within the phospholipids (B1166683) of biological membranes. Early studies identified its presence in rabbit reticulocytes and mitochondrial membranes. In these tissues, 9-KODE, along with its isomer 13-KODE, can account for a significant portion of the oxidized linoleate (B1235992) residues. More recent lipidomic analyses have enabled the precise quantification of 9-KODE in plasma.
Plant Tissues
The occurrence of 9-KODE has been reported in several plant species. Notably, it has been identified in Glycine max (soybean) and Capsicum annuum (pepper). Additionally, a closely related geometric isomer, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), has been isolated from the calyx of eggplant (Solanum melongena), where it is investigated for its cytotoxic properties.[1][2] The presence of related keto-fatty acids in other common produce like tomatoes suggests a wider distribution in the plant kingdom.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the occurrence of 9-KODE in various natural sources. The limited availability of extensive quantitative data highlights a key area for future research.
| Natural Source | Tissue / Matrix | Concentration / Amount | Analysis Method | Reference(s) |
| Rat (Rattus norvegicus) | Plasma | 218.1 ± 53.7 nmol/L | Q-TOFMS | [5] |
| (263.0 nmol/L via standard addition curve) | ||||
| Rabbit (Oryctolagus cuniculus) | Reticulocyte Membranes | Up to 2% of total linoleate residues (as 9- & 13-KODE) | HPLC, GC/MS |
Biosynthesis of 9-KODE
9-KODE is not synthesized de novo but is rather a downstream product of the oxidative metabolism of linoleic acid. The formation of 9-KODE is a multi-step process involving enzymatic oxidation and subsequent conversion.
-
Initial Oxidation: The pathway begins with the enzymatic oxygenation of linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). This reaction is primarily catalyzed by lipoxygenase (LOX) enzymes, though cyclooxygenase (COX) enzymes can also contribute.
-
Reduction to Hydroxy Intermediate: The hydroperoxy group of 9-HPODE is rapidly reduced in vivo by peroxidases, such as glutathione (B108866) peroxidase, to yield the more stable hydroxy derivative, 9-hydroxyoctadecadienoic acid (9-HODE).
-
Oxidation to Keto Form: The final step is the oxidation of the hydroxyl group of 9-HODE to a ketone, forming 9-KODE. This conversion is catalyzed by a hydroxy-fatty acid dehydrogenase.
Experimental Protocols
The accurate analysis of 9-KODE from complex biological matrices requires robust and sensitive methodologies. Due to its low endogenous concentrations and potential for ex vivo formation, careful sample handling and validated analytical techniques are paramount.
Extraction and Purification
This protocol provides a general framework for the extraction of total 9-KODE (free and esterified) from tissue or plasma.
-
Sample Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold solvent mixture, often methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Internal Standard Spiking: Add a known amount of an isotope-labeled internal standard (e.g., 9-KODE-d₄) to the homogenate. This is critical for accurate quantification as it corrects for analyte loss during sample preparation and for matrix effects during analysis.
-
Saponification (for total 9-KODE): To release 9-KODE from its esterified form in lipids, perform a base hydrolysis. Add a strong base (e.g., KOH in methanol) and incubate the sample (e.g., at 60°C for 1 hour). This step cleaves the ester bonds.
-
Acidification and Liquid-Liquid Extraction (LLE): After hydrolysis, acidify the sample to a pH of ~4.0 to protonate the carboxylic acid group of 9-KODE. Perform LLE by adding an immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate), vortexing, and centrifuging to separate the phases. The lipid-soluble 9-KODE will partition into the organic layer. Repeat the extraction process to ensure high recovery.
-
Solid-Phase Extraction (SPE) Cleanup: Pool the organic layers, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent. For further purification and concentration, pass the extract through an SPE cartridge (e.g., a C18 or mixed-mode cation exchange column). Wash the cartridge to remove interfering substances and then elute the oxylipins with an appropriate solvent mixture.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
References
- 1. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite profiling and quantification of phenolic compounds in methanol extracts of tomato fruit [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is a bioactive oxidized metabolite of linoleic acid (LA), the most abundant polyunsaturated fatty acid in the human diet.[1][2] These oxidized linoleic acid metabolites (OXLAMs) are emerging as critical signaling molecules involved in a variety of physiological and pathological processes, including inflammation, metabolic regulation, and cancer progression.[1][3] this compound, along with its isomer 13-OxoODE, is formed from the oxidation of 9-hydroxyoctadecadienoic acid (9-HODE).[4] Given their roles in pathophysiology, accurate quantification of OXLAMs like this compound in biological matrices such as plasma is crucial for understanding disease mechanisms and for biomarker discovery. This application note provides a detailed protocol for the sensitive and specific quantification of total this compound (free and esterified) in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Pathway: Formation of this compound
Linoleic acid is enzymatically or non-enzymatically oxidized to form hydroperoxides (e.g., 9-HPODE), which are then rapidly reduced to form hydroxy derivatives (9-HODE). Subsequently, 9-HODE can be converted to the ketone this compound by hydroxy-fatty acid dehydrogenase. These metabolites can modulate signaling pathways, such as activating Peroxisome Proliferator-Activated Receptors (PPARs) and inhibiting the NF-κB pathway, thereby influencing lipid metabolism and inflammatory responses.
Caption: Biosynthesis and signaling of this compound from Linoleic Acid.
Experimental Protocol
This protocol involves alkaline hydrolysis to release esterified this compound, followed by liquid-liquid extraction (LLE) for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
Stable isotope-labeled internal standard (IS), e.g., 15(S)-HETE-d8 (Cayman Chemical)
-
HPLC-grade hexane (B92381), methanol, acetonitrile, 2-propanol, and water
-
Glacial acetic acid, sodium hydroxide (B78521) (NaOH), and hydrochloric acid (HCl)
-
Human plasma (collected in EDTA tubes)
-
Borosilicate glass tubes (12 x 75 mm) with polypropylene (B1209903) stoppers
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
LC-MS/MS system (e.g., AB SCIEX API 5000 or equivalent)
Workflow Overview
Caption: Experimental workflow for this compound quantification in plasma.
Sample Preparation Protocol
This procedure is adapted from established methods for OXLAM analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice to minimize degradation.
-
Aliquoting: Aliquot 200 µL of plasma into a clean borosilicate glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard mixture (e.g., 4 ng/µL 15(S)-HETE-d8). The use of a stable isotope-labeled internal standard is crucial for correcting variations in extraction efficiency and instrument response.
-
Hydrolysis (for total this compound):
-
Add 1.0 mL of 2 M aqueous NaOH.
-
Blanket the sample with argon or nitrogen gas to prevent auto-oxidation.
-
Cap the tube tightly and vortex mix for 3 minutes.
-
Incubate in a 60°C water bath for 60 minutes to hydrolyze esterified lipids.
-
Cool the sample to room temperature.
-
-
Acidification: Acidify the sample by adding 1.2 mL of 2.0 M HCl. The goal is to bring the pH to approximately 3.
-
Liquid-Liquid Extraction (LLE):
-
Add 2.0 mL of hexane to the tube.
-
Cap the tube and vortex vigorously for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean glass tube.
-
Repeat the extraction step with an additional 2.0 mL of hexane and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 85% methanol/water).
-
Vortex briefly and transfer the sample to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.04% acetic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) |
| Flow Rate | 0.2 mL/min |
| Gradient | Optimized for separation of this compound from its isomer 13-OxoODE |
| Injection Volume | 40 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2500 V |
| Drying Gas Temp | 350 °C |
Quantitative Data
MRM Transitions and Collision Energies
Accurate quantification relies on specific precursor-to-product ion transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 293.2 | 185.1 / 125.1 | ~15 |
| 13-OxoODE | 293.2 | 113.1 / 167.1 | ~15 |
| 15(S)-HETE-d8 (IS) | 327.2 | 182.0 | Optimized for instrument |
Note: The deprotonated molecular ion [M-H]⁻ for this compound is m/z 293.2. Specific product ions allow for differentiation from its isomer, 13-OxoODE.
Method Performance Characteristics
The following table summarizes typical performance data reported in the literature for OXLAM quantification methods.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 9.7–35.9 nmol/L | |
| Linearity (r²) | > 0.99 | |
| Intra-day Precision (CV%) | < 10% (typically 3-5%) | |
| Inter-day Precision (CV%) | < 15% (typically 3-5%) | |
| Accuracy (% Bias) | Within ± 15% | |
| Reproducibility (CV%) | < 18.5% |
Reported Plasma Concentrations
Concentrations of this compound can vary based on species and pathological condition.
| Species | Condition | This compound Concentration (nmol/L) | Reference |
| Rat | Pooled Plasma | 218.1 ± 53.7 | |
| Rat | Pooled Plasma | 263.0 (Standard Addition Method) | |
| Human | Nonalcoholic Steatohepatitis (NASH) | Significantly elevated vs. controls | |
| Human | Pancreatitis | Elevated in serum/pancreatic secretions |
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The protocol, involving alkaline hydrolysis and liquid-liquid extraction, allows for the measurement of total this compound, which is critical for assessing its role in biological systems. Careful optimization of chromatographic and mass spectrometric conditions is essential to ensure selectivity, particularly for resolving this compound from its structural isomers. This method is a valuable tool for researchers investigating the pathological and physiological roles of oxidized lipid metabolites.
References
- 1. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans | ID: g158br45s | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and In Vitro Analysis of 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, a polyunsaturated omega-6 fatty acid.[1] This keto fatty acid belongs to a class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs), which are implicated in a variety of physiological and pathological processes.[2] Notably, this compound has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[2] Its ability to activate PPARα suggests its potential as a therapeutic agent for metabolic disorders. Furthermore, as an α,β-unsaturated ketone, this compound possesses the chemical properties of a Michael acceptor, suggesting it may interact with and modulate cellular signaling pathways regulated by electrophiles, such as the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.
These application notes provide a detailed protocol for the chemical synthesis of this compound for use in in vitro studies. Additionally, it outlines protocols for investigating its biological activity, specifically its ability to activate PPARα and modulate the Nrf2 signaling pathway.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of its precursor, 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE).[3] This protocol outlines a two-step process: the synthesis of 9-HODE from linoleic acid followed by its oxidation to this compound.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 9-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE) from Linoleic Acid
This enzymatic synthesis utilizes a lipoxygenase enzyme to stereospecifically introduce a hydroperoxy group onto linoleic acid, which is subsequently reduced to the corresponding hydroxy fatty acid.
Materials:
-
Linoleic Acid
-
Soybean Lipoxygenase (or other suitable lipoxygenase)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Phosphate (B84403) buffer (pH 9.0)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Enzymatic Oxidation: Dissolve linoleic acid in ethanol and add it to a phosphate buffer (pH 9.0). Initiate the reaction by adding soybean lipoxygenase. Stir the reaction mixture at room temperature, open to the air, for 1-2 hours. Monitor the reaction progress by UV spectroscopy, observing the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system of the hydroperoxide product.
-
Reduction of Hydroperoxide: After the enzymatic reaction is complete, reduce the resulting 9-hydroperoxyoctadecadienoic acid (9-HPODE) by adding sodium borohydride (NaBH₄) in ethanol. Stir the mixture for 30 minutes at room temperature.
-
Extraction: Acidify the reaction mixture to approximately pH 4 with a dilute acid (e.g., 1 M HCl). Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude 9-HODE by silica gel column chromatography using a hexane:ethyl acetate gradient.
Part 2: Oxidation of 9-HODE to this compound
This step involves the chemical oxidation of the secondary alcohol group of 9-HODE to a ketone.
Materials:
-
9-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE)
-
Dess-Martin Periodinane (DMP) or other mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Oxidation: Dissolve 9-HODE in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon). Add Dess-Martin Periodinane (DMP) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution and a sodium thiosulfate solution. Stir for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude this compound by silica gel column chromatography using a hexane:ethyl acetate gradient.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified product using a C18 reverse-phase column with a suitable mobile phase, such as an acetonitrile/water gradient containing 0.1% formic acid.[4] Monitor the elution profile using a UV detector at approximately 279 nm, the λmax for this compound.
-
Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound. The expected deprotonated molecular ion [M-H]⁻ for this compound is at m/z 293.2. Tandem mass spectrometry (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the presence of the keto group and the specific configuration of the double bonds.
Quantitative Data (Illustrative)
The following table presents hypothetical data for the synthesis of this compound. Actual yields may vary.
| Step | Product | Starting Material | Hypothetical Yield (%) | Purity (by HPLC) |
| 1 | 9-HODE | Linoleic Acid | 70-80 | >95% |
| 2 | This compound | 9-HODE | 80-90 | >98% |
In Vitro Applications of this compound
PPARα Activation Assay
This compound has been identified as a potent agonist of PPARα. A common method to assess the activation of nuclear receptors like PPARα is a luciferase reporter gene assay.
Experimental Protocol: PPARα Luciferase Reporter Assay
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
PPARα expression vector
-
Luciferase reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE)
-
Transfection reagent
-
This compound (synthesized or commercially available)
-
Positive control (e.g., a known PPARα agonist like WY-14643)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HepG2 cells in appropriate media. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound (e.g., 1-50 µM) or the positive control for 24 hours. Include a vehicle control (e.g., ethanol or DMSO).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle control.
Illustrative Quantitative Data:
| Compound | Concentration (µM) | Fold Induction of PPARα Activity (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 1 | 2.5 ± 0.3 |
| This compound | 10 | 8.2 ± 0.9 |
| This compound | 50 | 15.6 ± 1.8 |
| WY-14643 (Positive Control) | 10 | 20.1 ± 2.2 |
Nrf2 Signaling Pathway Activation
As an electrophilic α,β-unsaturated ketone, this compound has the potential to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Experimental Protocol: Analysis of Nrf2 Target Gene Expression by qPCR
Materials:
-
Human cell line (e.g., HepG2 or ARPE-19)
-
This compound
-
Positive control for Nrf2 activation (e.g., sulforaphane)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line and treat with different concentrations of this compound or the positive control for a specified time (e.g., 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a commercial kit. Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the Nrf2 target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the vehicle-treated control.
Illustrative Quantitative Data:
| Treatment | Concentration (µM) | Relative mRNA Expression of HMOX1 (Fold Change) | Relative mRNA Expression of NQO1 (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 10 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| This compound | 50 | 6.5 ± 0.8 | 4.9 ± 0.6 |
| Sulforaphane (Positive Control) | 10 | 8.9 ± 1.1 | 7.3 ± 0.9 |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis of this compound.
Caption: PPARα signaling pathway activated by this compound.
Caption: Nrf2 signaling pathway potentially modulated by this compound.
References
Measuring 9-OxoODE Levels in Biological Tissues: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs). These molecules are implicated in a variety of physiological and pathological processes, including inflammation and pain perception.[1] Notably, this compound has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This activity suggests its potential role in metabolic diseases and as a therapeutic target. Accurate and sensitive quantification of this compound in biological tissues is crucial for elucidating its biological functions and for the development of novel therapeutics.
This document provides detailed protocols for the quantification of this compound in biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are highly sensitive and specific analytical techniques. Additionally, an overview of available enzyme-linked immunosorbent assay (ELISA) methods is included.
Biological Significance and Signaling Pathway
This compound is formed in vivo from the enzymatic oxidation of linoleic acid. Linoleic acid is first converted to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation of 9-HODE by hydroxy-fatty acid dehydrogenase yields this compound.
As a PPARα agonist, this compound plays a role in regulating the expression of genes involved in fatty acid oxidation. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription. This signaling cascade ultimately leads to an increase in the catabolism of fatty acids.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes reported concentrations and limits of quantitation for this compound and related oxidized linoleic acid metabolites.
| Analyte | Matrix | Concentration (nmol/L) | Limit of Quantitation (LOQ) (nmol/L) | Method | Reference |
| This compound | Rat Plasma | 218.1 ± 53.7 | 35.9 | Q-TOFMS | |
| 13-OxoODE | Rat Plasma | 57.8 ± 19.2 | 26.8 | Q-TOFMS | |
| 9-HODE | Rat Plasma | 57.8 ± 18.7 | 9.7 | Q-TOFMS | |
| 13-HODE | Rat Plasma | 123.2 ± 31.1 | 18.5 | Q-TOFMS |
Experimental Protocols
Accurate quantification of this compound requires meticulous sample handling and preparation to prevent artefactual oxidation. The use of antioxidants, such as butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP), during sample collection and extraction is highly recommended.
Workflow for this compound Measurement
References
Application Notes: Induction of Apoptosis in Cancer Cell Lines using 9-OxoODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-oxo-10,12-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid that has emerged as a promising agent for cancer therapy due to its ability to selectively induce apoptosis in various cancer cell lines.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailed protocols for key experiments, and a summary of its effects on different cancer cell lines.
Mechanism of Action
This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.[1][3] The signaling cascade is initiated by the disruption of the mitochondrial membrane potential, a critical event in programmed cell death. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and resulting in the execution of apoptosis.
Key molecular events in this compound-induced apoptosis include:
-
Regulation of Bcl-2 Family Proteins: this compound has been shown to modulate the expression of Bcl-2 family proteins, which are central regulators of apoptosis. Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 in a dose-dependent manner in human ovarian cancer (HRA) cells. This shift in the Bax/Bcl-2 ratio is a key determinant for the permeabilization of the mitochondrial outer membrane.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The altered balance of Bcl-2 family proteins leads to the loss of mitochondrial membrane integrity.
-
Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the exposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane.
In human cervical cancer cells, this compound has also been demonstrated to induce cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Not Specified | 25-50 | |
| SiHa | Cervical Cancer | Not Specified | 25-50 | |
| HRA | Ovarian Cancer | Not Specified | Not Specified |
Table 2: Effects of this compound on Apoptosis-Related Proteins in HRA Ovarian Cancer Cells
| Protein | Function | Effect of this compound Treatment | Reference |
| Bax | Pro-apoptotic | Upregulation (dose-dependent) | |
| Bcl-2 | Anti-apoptotic | Downregulation (dose-dependent) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is for assessing the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells with medium and solvent control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture plates or on coverslips.
-
Treat cells with this compound as required.
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in complete medium) for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells under a fluorescence microscope or by flow cytometry. In healthy cells, JC-1 forms aggregates with red fluorescence, while in apoptotic cells with low ΔΨm, it remains as monomers with green fluorescence.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Treated and untreated cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a luminometer.
Western Blotting for Bax and Bcl-2 Expression
This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
TBST buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
References
- 1. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells, primarily microglia, and the subsequent release of pro-inflammatory mediators.[1] Oxidized linoleic acid metabolites (OXLAMs) are emerging as significant modulators of inflammatory responses. Among these, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE), a keto-derivative of linoleic acid, is of growing interest for its potential role in neuroinflammatory processes. Understanding the mechanisms by which this compound influences microglial activation is crucial for developing novel therapeutic strategies against neurodegenerative disorders.
These application notes provide a detailed experimental framework for investigating the effects of this compound on neuroinflammation, utilizing both in vitro and in vivo models. The protocols outlined below are designed to assess the impact of this compound on key inflammatory pathways and cytokine production in the context of lipopolysaccharide (LPS)-induced neuroinflammation.
Key Signaling Pathways in this compound-Mediated Neuroinflammation
This compound and its related hydroxy-derivative, 9-hydroxyoctadecadienoic acid (9-HODE), are known to interact with several key signaling molecules that regulate inflammation. The primary pathways of interest for studying the effects of this compound in microglia include:
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): 9-HODE has been identified as a ligand for PPARγ, a nuclear receptor with well-established anti-inflammatory properties.[2][3] Activation of PPARγ can suppress the expression of pro-inflammatory genes.[2]
-
G-protein coupled receptor 132 (GPR132): 9-HODE is a known ligand for GPR132, a receptor implicated in pro-inflammatory signaling in certain cell types.[2]
-
Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathways: These are central signaling cascades that regulate the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2 in response to inflammatory stimuli such as LPS.
The following diagram illustrates the putative signaling pathways that may be modulated by this compound in microglial cells during neuroinflammation.
Caption: Putative signaling pathways of this compound in microglia.
Data Presentation: Expected Effects of this compound on Neuroinflammation
The following tables summarize the anticipated quantitative effects of this compound on key inflammatory markers based on studies of structurally related compounds. These tables provide a baseline for expected outcomes when conducting the described protocols.
Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglial Cells
| Treatment Group | NO Production (% of LPS control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IL-1β Release (pg/mL) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| Control | ~0% | < 50 | < 20 | < 10 | ~0% | ~0% |
| LPS (1 µg/mL) | 100% | 2000 - 3000 | 1500 - 2500 | 300 - 500 | 100% | 100% |
| This compound (25 µM) + LPS | 60 - 80% | 1200 - 1800 | 900 - 1500 | 180 - 300 | 50 - 70% | 60 - 80% |
| This compound (50 µM) + LPS | 40 - 60% | 800 - 1200 | 600 - 1000 | 120 - 200 | 30 - 50% | 40 - 60% |
| This compound (100 µM) + LPS | 20 - 40% | 400 - 800 | 300 - 700 | 60 - 120 | 15 - 30% | 20 - 40% |
Data are hypothetical and based on trends observed for similar compounds like 8-oxo-9-octadecenoic acid and 13-KODE.
Table 2: In Vivo Effects of this compound on Brain Cytokine Levels in an LPS-induced Neuroinflammation Mouse Model
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Brain IL-1β (pg/mg protein) |
| Vehicle Control | 10 - 20 | 5 - 15 | 2 - 8 |
| LPS (1 mg/kg, i.p.) | 80 - 120 | 60 - 100 | 40 - 70 |
| This compound (10 mg/kg) + LPS | 50 - 80 | 40 - 70 | 25 - 50 |
| This compound (20 mg/kg) + LPS | 30 - 50 | 20 - 40 | 15 - 30 |
Data are hypothetical and represent expected trends based on the anti-inflammatory potential of related OXLAMs.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on neuroinflammation.
In Vitro Model: this compound Effects on LPS-Stimulated BV-2 Microglial Cells
This protocol describes how to assess the anti-inflammatory potential of this compound in a murine microglial cell line.
Caption: In vitro experimental workflow.
1. Materials and Reagents:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Antibodies for Western blotting (iNOS, COX-2, p-p65, p-ERK, β-actin)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes
2. Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed BV-2 cells into appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western blot/qPCR) and allow them to adhere overnight.
3. Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis). Include a non-stimulated control group.
4. Analysis:
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of culture supernatant.
-
Add 50 µL of Griess Reagent A, incubate for 10 min.
-
Add 50 µL of Griess Reagent B, incubate for 10 min.
-
Measure absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect culture supernatants.
-
Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
-
Western Blotting:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane.
-
Probe with primary antibodies against iNOS, COX-2, phosphorylated p65, phosphorylated ERK, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) system.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Extract total RNA from cells.
-
Synthesize cDNA.
-
Perform qPCR using specific primers for Tnf, Il6, Il1b, Nos2, and Ptgs2 and a housekeeping gene (e.g., Gapdh).
-
Analyze relative gene expression using the ΔΔCt method.
-
In Vivo Model: this compound Effects in an LPS-Induced Mouse Model of Neuroinflammation
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a systemic inflammation model that induces a neuroinflammatory response.
Caption: In vivo experimental workflow.
1. Animals and Reagents:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (prepare for in vivo administration, e.g., in corn oil)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (sterile, for injection)
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (PBS, 4% paraformaldehyde)
-
Reagents for tissue homogenization and protein/RNA extraction
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Antibodies for immunohistochemistry (Iba1, GFAP)
2. Experimental Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into treatment groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound (10 mg/kg) + LPS; this compound (20 mg/kg) + LPS).
-
Administer this compound or vehicle (e.g., by intraperitoneal injection or oral gavage) 1-2 hours prior to the LPS challenge.
-
Inject LPS (1 mg/kg) or saline intraperitoneally.
-
Monitor animals for signs of sickness behavior.
-
At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.
3. Tissue Collection and Analysis:
-
Perfuse mice transcardially with cold PBS, followed by 4% PFA for immunohistochemistry or just PBS for biochemical analyses.
-
Dissect the brain and isolate regions of interest (e.g., hippocampus, cortex).
-
For biochemical analysis, snap-freeze the tissue. For immunohistochemistry, post-fix the brain in 4% PFA.
-
Cytokine Measurement:
-
Homogenize brain tissue in lysis buffer.
-
Centrifuge and collect the supernatant.
-
Measure protein concentration.
-
Perform ELISAs for TNF-α, IL-6, and IL-1β, normalizing to total protein content.
-
-
Immunohistochemistry:
-
Section the brain tissue.
-
Perform immunostaining for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Image sections and quantify the number and morphology of activated glial cells.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for elucidating the role of this compound in neuroinflammation. By utilizing these standardized in vitro and in vivo models, researchers can systematically investigate the mechanisms of action of this compound, quantify its effects on key inflammatory mediators, and assess its potential as a therapeutic agent for neurodegenerative diseases. The presented signaling pathways and expected data provide a strong foundation for hypothesis generation and experimental design.
References
- 1. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standard of 9-oxo-10E,12Z-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-oxo-10E,12Z-octadecadienoic acid (9-oxo-ODE) is a naturally occurring oxidized metabolite of linoleic acid. It belongs to a class of bioactive lipids known as oxylipins, which are involved in a variety of physiological and pathological processes. Notably, 9-oxo-ODE has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. Its role as a PPARα agonist makes it a molecule of significant interest in research related to metabolic diseases, inflammation, and drug development.
This document provides comprehensive information on the analytical standards of 9-oxo-10E,12Z-octadecadienoic acid, including its physicochemical properties, analytical methodologies for its quantification, and its biological context.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 9-oxo-10E,12Z-octadecadienoic acid is presented below. It is important to note that while some data is derived from experimental analysis of the specific isomer, other data, particularly NMR and IR, are based on predictions and analysis of structurally similar compounds due to the limited availability of experimental spectra for this specific isomer.
| Property | Value |
| Chemical Name | 9-oxo-10E,12Z-octadecadienoic acid |
| Synonyms | 9-Keto-10E,12Z-octadecadienoic acid, 9-oxo-ODE |
| CAS Number | 54232-59-6 |
| Molecular Formula | C₁₈H₃₀O₃ |
| Molecular Weight | 294.43 g/mol |
| Appearance | Solid |
| Purity | Typically >97% (as a certified reference material) |
| Solubility | Soluble in ethanol (B145695), methanol (B129727), DMF, and DMSO. |
| Storage and Stability | Store at -20°C for long-term stability (≥ 2 years). Solutions should be stored under an inert atmosphere and protected from light. |
| UV-Vis (λmax) | Expected in the range of 215-250 nm in ethanol (based on conjugated enone chromophore). The related 10E,12E isomer has a λmax of 276 nm.[1] |
| ¹H-NMR (Predicted) | Predicted chemical shifts (ppm) in CDCl₃: ~7.5 (dd, H11), ~6.4 (dd, H12), ~6.2 (d, H10), ~5.8 (dt, H13), ~2.7 (t, H8), ~2.3 (t, H2), ~1.6 (m, H3, H7), ~1.3 (m, CH₂), ~0.9 (t, H18) |
| ¹³C-NMR (Predicted) | Predicted chemical shifts (ppm) in CDCl₃: ~200 (C9), ~179 (C1), ~145 (C12), ~140 (C11), ~130 (C10), ~125 (C13), ~40 (C8), ~34 (C2), ~31-22 (CH₂), ~14 (C18) |
| IR (Predicted) | Characteristic peaks (cm⁻¹) expected around: 2920 (C-H stretch), 1715 (C=O, ketone), 1700 (C=O, carboxylic acid), 1640 (C=C stretch), 970 (trans C=C bend) |
| Mass Spectrometry | ESI-MS/MS (positive ion mode): Precursor ion [M+H]⁺ at m/z 295.2. Characteristic fragment ions at m/z 277.2 ([M+H-H₂O]⁺) and 171.1.[2] |
Experimental Protocols
Protocol 1: Quantification of 9-oxo-10E,12Z-octadecadienoic Acid in Biological Matrices by LC-MS/MS
This protocol describes a general method for the extraction and quantification of 9-oxo-ODE from biological samples such as plasma, serum, cell culture supernatant, and tissue homogenates.
Materials:
-
9-oxo-10E,12Z-octadecadienoic acid analytical standard
-
Internal Standard (IS), e.g., d4-9-HODE or other suitable deuterated analog
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation (Liquid-Liquid Extraction from Plasma/Serum):
-
To 100 µL of plasma or serum, add 10 µL of internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of water and acidify to pH 3-4 with 1% formic acid.
-
Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of hexane and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 40-50% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole operated in positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
9-oxo-ODE: 295.2 → 171.1 (quantifier), 295.2 → 277.2 (qualifier)
-
Internal Standard: Monitor the appropriate transition for the chosen IS.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.
Data Analysis:
-
Construct a calibration curve using the analytical standard of 9-oxo-ODE with a fixed concentration of the internal standard.
-
Quantify the concentration of 9-oxo-ODE in the samples by interpolating the peak area ratio (analyte/IS) against the calibration curve.
Biological Context and Signaling Pathway
9-oxo-ODE is a potent endogenous ligand for PPARα. The activation of PPARα by ligands like 9-oxo-ODE initiates a cascade of events that ultimately leads to the regulation of genes involved in lipid and glucose metabolism.
PPARα Signaling Pathway:
-
Ligand Binding: 9-oxo-ODE, being a lipophilic molecule, can diffuse across the cell membrane and into the nucleus.
-
Receptor Activation and Heterodimerization: In the nucleus, 9-oxo-ODE binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to its activation. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARα/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the heterodimer to PPREs recruits co-activator proteins, which in turn modulate the activity of RNA polymerase II, leading to an increase in the transcription of target genes. These target genes are primarily involved in fatty acid uptake, activation, and β-oxidation, as well as in glucose homeostasis.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 9-oxo-ODE.
Caption: PPARα signaling pathway activated by 9-oxo-ODE.
References
Application of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. As a bioactive lipid mediator, this compound is increasingly recognized for its significant role in regulating various aspects of lipid metabolism and related cellular processes. This oxidized fatty acid is an endogenous ligand for key receptors involved in metabolic control, including G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[1][2][3] Its involvement in pathways related to inflammation, macrophage function, and lipid accumulation in hepatocytes makes it a molecule of interest in the study of metabolic diseases such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD).[2][4] These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in lipid metabolism research.
Data Presentation
Quantitative Data on the Effects of this compound and Related Compounds
The following tables summarize quantitative data from various studies investigating the effects of this compound and its precursor, 9-HODE, on different aspects of lipid metabolism.
| Parameter | Cell Type/System | Compound | Concentration | Observed Effect | Reference |
| Gene Expression | |||||
| CD36 | HepG2 cells | 9-HODE | 1 µM | ~1.5-fold increase in mRNA expression | |
| 5 µM | ~2.5-fold increase in mRNA expression | ||||
| FASN | HepG2 cells | 9-HODE | 1 µM | ~1.2-fold increase in mRNA expression | |
| 5 µM | ~1.8-fold increase in mRNA expression | ||||
| PPARγ | HepG2 cells | 9-HODE | 5 µM | ~1.5-fold increase in mRNA expression | |
| FoxA2 | HepG2 cells | 9-HODE | 5 µM | ~1.3-fold increase in mRNA expression | |
| GPR132 | THP-1 monocytes | 9-HODE | 30 µM | Significant increase in mRNA expression | |
| Receptor Activation | |||||
| GPR132 | HEK293 cells | This compound | 0.1 - 30 µM | Dose-dependent increase in intracellular calcium | |
| PPARα | Mouse primary hepatocytes | This compound | 1 µM | Significant increase in luciferase reporter activity | |
| PPARγ | - | 13-OxoODE | Not specified | Binds to and activates PPARγ | |
| Triglyceride Accumulation | |||||
| Triglyceride Content | HepG2 cells | 9-HODE | 5 µM | Increased triglyceride accumulation | |
| Triglyceride Content | HepG2 cells | 9-HOTrE | 5 µM | Increased triglyceride accumulation | |
| Triglyceride Content | Mouse primary hepatocytes | This compound | 1 µM | Inhibition of cellular triglyceride accumulation |
Experimental Protocols
Protocol 1: In Vitro Treatment of Hepatocytes with this compound
This protocol describes the treatment of a human hepatocyte cell line (HepG2) with this compound to investigate its effects on gene expression and triglyceride accumulation.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 96-well cell culture plates
-
TRIzol reagent (for RNA extraction)
-
Triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HepG2 cells in 6-well plates (for RNA analysis) or 96-well plates (for triglyceride assay) at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
On the day of the experiment, prepare fresh dilutions of this compound in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
For Gene Expression Analysis (qPCR):
-
After incubation, lyse the cells directly in the 6-well plate using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., CD36, FASN, PPARG) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
-
For Triglyceride Quantification:
-
After incubation in the 96-well plate, lyse the cells according to the protocol of the chosen triglyceride quantification kit.
-
Measure the triglyceride content following the manufacturer's instructions.
-
Normalize the triglyceride levels to the total protein content of each well.
-
-
Protocol 2: Analysis of this compound-Induced Macrophage Lipid Accumulation
This protocol details the differentiation of THP-1 monocytes into macrophages and subsequent treatment with this compound to assess lipid droplet formation.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
DMSO
-
Oil Red O staining solution
-
Formalin solution (10%)
-
Microscope slides and coverslips
Procedure:
-
Differentiation of THP-1 Cells:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed THP-1 cells onto glass coverslips in a 24-well plate at a density of 2 x 105 cells/well.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours until cells become adherent and exhibit macrophage-like morphology.
-
-
This compound Treatment:
-
After differentiation, remove the PMA-containing medium and wash the cells gently with sterile PBS.
-
Add fresh serum-free RPMI-1640 medium containing the desired concentrations of this compound (e.g., 1, 10, 30 µM) or DMSO as a vehicle control.
-
Incubate for 24 hours.
-
-
Oil Red O Staining for Lipid Droplets:
-
After incubation, remove the medium and wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with distilled water and then with 60% isopropanol for 5 minutes.
-
Stain with freshly filtered Oil Red O solution for 15-20 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
Mount the coverslips onto microscope slides.
-
-
Microscopy and Quantification:
-
Visualize the lipid droplets (stained red) using a light microscope.
-
Capture images and quantify the lipid accumulation by measuring the stained area or intensity using image analysis software (e.g., ImageJ).
-
Protocol 3: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from cell lysates or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell lysate or plasma sample
-
Internal standard (e.g., this compound-d4)
-
Acetic acid
-
Nitrogen gas evaporator
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation and Extraction:
-
To 100 µL of cell lysate or plasma, add the internal standard.
-
Add 400 µL of methanol to precipitate proteins. Vortex and centrifuge.
-
Collect the supernatant.
-
Acidify the supernatant with 10 µL of acetic acid.
-
Perform liquid-liquid extraction by adding 1 mL of hexane. Vortex and centrifuge.
-
Collect the upper organic (hexane) layer.
-
-
Sample Concentration:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol:water, 80:20 v/v).
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other lipids.
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (m/z 293.2) -> Product ion (e.g., m/z 171.1).
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the deuterated standard.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Mandatory Visualization
Caption: GPR132 signaling pathway activated by this compound.
Caption: Workflow for studying PPAR activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isolating 9-Oxo-Octadecadienoic Acid (9-OxoODE) from Plant Extracts: A Detailed Guide for Researchers
For Immediate Release
This application note provides comprehensive protocols and technical guidance for the isolation, purification, and quantification of 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) from plant extracts. This document is intended for researchers, scientists, and drug development professionals engaged in the study of oxylipins and their roles in plant physiology and pharmacology.
Introduction
This compound is a bioactive oxylipin derived from the enzymatic oxidation of linoleic acid via the 9-lipoxygenase (9-LOX) pathway in plants.[1] This molecule and its derivatives are implicated in various physiological processes, including plant defense mechanisms against pathogens and pests.[2] Given its biological significance, the efficient extraction and accurate quantification of this compound from plant tissues are crucial for advancing research in plant biology, pathology, and the discovery of novel therapeutic agents.
This guide outlines robust and reproducible methodologies for the isolation of this compound, presents quantitative data from relevant studies, and provides detailed experimental protocols.
Data Presentation: Quantitative Analysis of Oxylipin Extraction
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data for oxylipin extraction from various plant sources, providing a comparative overview of different techniques.
| Plant Material | Extraction Method | Solvent/Key Parameters | Analyte | Yield/Concentration | Purity | Reference |
| Arabidopsis thaliana leaves | Solvent Extraction & SPE | Chloroform:Methanol (B129727) (2:1, v/v) | 9-OxoOTrE | ng/g fresh weight | >95% | [3] |
| Various Plant Tissues | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | General Lipids | High | High | [4] |
| Various Plant Tissues | Ultrasound-Assisted Extraction (UAE) | Ethanol, 40 kHz, 30-50°C | General Lipids | High | Variable | [4] |
| Various Plant Tissues | Conventional Solvent Extraction (Soxhlet) | Hexane or Petroleum Ether | General Lipids | High | Variable | |
| Rat Plasma | Liquid-Liquid Extraction & LC-MS/MS | Hexane | This compound | 218.1 ± 53.7 nmol/L | N/A |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissues
This protocol details the extraction of this compound from fresh plant material. It is essential to perform the initial steps rapidly to minimize enzymatic degradation of the target analyte.
Materials:
-
Fresh plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v)
-
Internal Standard (IS): Stable isotope-labeled this compound or a structurally similar oxylipin
-
Centrifuge (capable of 17,500 x g at 4°C)
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Sample Collection and Homogenization:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Solvent Extraction:
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass centrifuge tube.
-
Add the internal standard.
-
Add 5 mL of the ice-cold extraction solvent (Chloroform:Methanol, 2:1, v/v).
-
Vortex thoroughly for 1 minute.
-
Incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at 17,500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new glass tube.
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol describes the cleanup of the crude extract to isolate this compound and other oxylipins.
Materials:
-
C18 SPE Cartridge
-
Methanol
-
Water
-
Ethyl acetate (B1210297)
-
Nitrogen gas supply
-
LC-MS/MS mobile phase
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract from Protocol 1 in a small volume of 5% methanol in water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Follow with a wash of 5 mL of 15% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute this compound and other oxylipins from the cartridge with 5 mL of ethyl acetate.
-
Collect the eluate in a clean glass tube.
-
-
Final Preparation:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Quantification by LC-MS/MS
This protocol outlines the analysis of the purified extract to quantify this compound.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% formic acid).
Procedure:
-
Calibration Curve:
-
Prepare a series of calibration standards of this compound of known concentrations, each containing the internal standard at a fixed concentration.
-
Analyze the calibration standards by LC-MS/MS to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
-
Sample Analysis:
-
Inject the purified plant extracts into the LC-MS/MS system.
-
Identify and quantify this compound based on its retention time and specific MRM transition.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Express the final concentration as ng/g of fresh weight of the plant tissue.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and quantification of this compound.
Caption: Biosynthesis and signaling pathway of this compound in plant defense.
References
- 1. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: In Vivo Administration of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, a common omega-6 polyunsaturated fatty acid.[1] This molecule is gaining significant attention as a bioactive lipid mediator involved in various physiological and pathophysiological processes. In vivo studies in mouse models have been crucial in elucidating its roles, particularly in inflammation, pain signaling, and metabolic regulation.[2][3] this compound and its related metabolites are known endogenous ligands for Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankrin 1 (TRPA1) channels, and also act as agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] These interactions make this compound a molecule of interest for investigating mechanisms of inflammatory pain and metabolic diseases.
These notes provide an overview of the applications and detailed protocols for the in vivo administration of this compound in mouse models based on currently available scientific literature.
Key Applications in Mouse Models
-
Inflammatory Pain and Nociception: Intrathecal or peripheral administration of this compound is used to model and study inflammatory pain. It activates TRPV1 channels in the spinal cord, contributing to mechanical allodynia and thermal hyperalgesia. This application is vital for screening potential analgesic compounds that target the TRPV1 pathway.
-
Metabolic Regulation: this compound has been identified as a potent agonist of PPARα, a key nuclear receptor in regulating lipid metabolism. In vivo studies in mice, particularly diet-induced obesity models, use this compound to investigate its potential to ameliorate dyslipidemia and hepatic steatosis by promoting fatty acid oxidation.
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative parameters for the in vivo administration of this compound in mouse models, compiled from various studies.
Table 1: Dosage and Administration for Pain Models
| Parameter | Details | Mouse Strain | Key Findings |
|---|---|---|---|
| Route of Administration | Intrathecal (i.t.) | C57BL/6 | Rapidly evokes mechanical allodynia. |
| Dosage | 100 µM (typical concentration) | Rat TG Neurons | Activates TRPV1 in a reversible fashion. |
| Vehicle | Saline or PBS with a solubilizing agent (e.g., ethanol (B145695), DMSO) | C57BL/6 | Vehicle controls show no significant effect. |
| Observation Period | Minutes to hours post-injection | C57BL/6 | Behavioral responses (e.g., paw withdrawal) are measured. |
Table 2: Dosage and Administration for Metabolic Models
| Parameter | Details | Mouse Strain | Key Findings |
|---|---|---|---|
| Route of Administration | Oral gavage or dietary mixing | KK-Ay (obese diabetic mice) | Decreases plasma and hepatic triglycerides. |
| Dosage | Varies (e.g., 0.02% w/w in diet) | KK-Ay | Ameliorates dyslipidemia and hepatic steatosis. |
| Vehicle | Corn oil or mixed in feed | KK-Ay | Control diet is used for comparison. |
| Treatment Duration | Days to weeks | KK-Ay | Long-term effects on metabolic parameters are assessed. |
Experimental Protocols
Protocol 1: Intrathecal Administration for Acute Inflammatory Pain Model
This protocol describes the administration of this compound directly into the spinal cord to assess its effect on nociception.
Materials:
-
This compound (Cayman Chemical or similar)
-
Vehicle solution (e.g., Sterile PBS with 0.1% Ethanol)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoflurane (B1672236) anesthesia system
-
Von Frey filaments for mechanical sensitivity testing
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in 100% ethanol to create a stock solution (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration (e.g., 100 µM). Ensure the final ethanol concentration in the vehicle is minimal (<0.1%).
-
Vortex briefly to ensure complete dissolution.
-
-
Animal Handling and Anesthesia:
-
Acclimatize mice to the testing environment for at least 3 days prior to the experiment.
-
Briefly anesthetize the mouse using isoflurane (2-3% in oxygen).
-
-
Intrathecal Injection:
-
Position the anesthetized mouse in a stereotaxic frame or hold firmly.
-
Identify the injection site between the L5 and L6 vertebrae.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe. A characteristic tail-flick response confirms correct placement in the intrathecal space.
-
Slowly inject 5-10 µL of the this compound solution or vehicle control over 30 seconds.
-
Withdraw the needle slowly and return the mouse to its cage for recovery.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes post-injection), assess mechanical sensitivity.
-
Place the mouse in a chamber with a mesh floor allowing access to the plantar surface of the hind paws.
-
Apply Von Frey filaments of increasing force to the mid-plantar surface of the hind paw until a withdrawal response is observed.
-
Record the paw withdrawal threshold in grams. A significant decrease in the threshold in the this compound group compared to the vehicle group indicates mechanical allodynia.
-
Protocol 2: Oral Gavage Administration for Metabolic Study
This protocol details the administration of this compound via oral gavage to evaluate its effects on lipid metabolism in a diet-induced obesity model.
Materials:
-
This compound
-
Vehicle (e.g., Corn oil)
-
Male KK-Ay or C57BL/6 mice on a high-fat diet (HFD) for 8-12 weeks
-
Oral gavage needles (20-22 gauge, curved)
-
Animal scale
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Equipment for triglyceride and cholesterol analysis
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required dose based on the average body weight of the mice (e.g., 10 mg/kg).
-
Suspend the calculated amount of this compound in the vehicle (corn oil).
-
Vortex or sonicate the mixture to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Administration:
-
Handle mice gently to minimize stress.
-
Weigh each mouse to determine the precise volume of the suspension to administer (typically 100-200 µL).
-
Grasp the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer daily for the duration of the study (e.g., 4 weeks). The control group receives the vehicle only.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight (12-16 hours).
-
Collect blood via retro-orbital or cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood to separate plasma and store at -80°C.
-
Euthanize the mice and harvest the liver. Weigh the liver and snap-freeze a portion in liquid nitrogen for later analysis, and fix another portion in formalin for histology.
-
-
Biochemical Analysis:
-
Measure plasma triglyceride, total cholesterol, and other relevant metabolic markers using commercial assay kits.
-
Perform lipid extraction from liver tissue to quantify hepatic triglyceride content.
-
Analyze the expression of PPARα target genes (e.g., CPT1a, ACOX1) in liver tissue using qRT-PCR to confirm target engagement.
-
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathways of this compound in pain and metabolism.
Caption: Experimental workflow for in vivo pain assessment using this compound.
References
- 1. Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 9-OxoODE Extraction and Analysis from Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and quantification of 9-oxo-octadecadienoic acid (9-OxoODE) from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure the stability of this compound in serum samples?
A1: Proper sample handling and storage are paramount to prevent the degradation and artificial formation of this compound.[1][2] Key recommendations include:
-
Anticoagulant Choice: Collect blood in tubes containing EDTA. While heparin can be used, some studies suggest EDTA plasma may offer better stability for certain oxylipins.[3]
-
Prompt Processing: Process blood samples as soon as possible after collection. While some studies show stability for up to 2 hours at room temperature before processing, immediate centrifugation to separate serum is ideal.[3]
-
Storage Temperature: For long-term storage, serum samples should be kept at -80°C.[1] Non-enzymatic lipid peroxidation can still occur at -20°C.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can lead to the degradation of polyunsaturated fatty acids and the artificial formation of oxidized lipids.
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent auto-oxidation during sample preparation.
Q2: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for this compound from serum?
A2: Both LLE and SPE are effective methods for extracting oxylipins, including this compound, from serum. The choice often depends on the specific experimental needs, available equipment, and desired throughput.
-
Liquid-Liquid Extraction (LLE): This is a widely used and cost-effective method. A common approach involves alkaline hydrolysis to release this compound from its esterified forms, followed by extraction with a non-polar solvent like hexane (B92381). LLE can be robust but may be more labor-intensive and require larger solvent volumes.
-
Solid-Phase Extraction (SPE): SPE, often utilizing C18 cartridges, can offer cleaner extracts and higher throughput, especially when using 96-well plate formats. It can be more efficient at removing interfering matrix components, which is beneficial for downstream LC-MS/MS analysis.
Q3: Why is hydrolysis of the serum sample necessary before extraction?
A3: A significant portion of this compound in serum is not in its free form but is esterified to complex lipids like triglycerides and phospholipids (B1166683). To accurately quantify the total amount of this compound, an alkaline hydrolysis step (e.g., with sodium hydroxide (B78521) in methanol) is necessary to cleave these ester bonds and release the free fatty acid for extraction.
Q4: How critical is the use of an internal standard for accurate quantification?
A4: The use of an internal standard is highly critical for accurate and precise quantification of this compound. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). The internal standard is added to the sample at the beginning of the extraction process and helps to correct for:
-
Variability in extraction efficiency between samples.
-
Loss of analyte during sample handling and processing.
-
Matrix effects that can cause ion suppression or enhancement in the mass spectrometer.
Q5: What are matrix effects and how can they be minimized in the LC-MS/MS analysis of this compound?
A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix (e.g., phospholipids, salts). This can lead to inaccurate quantification. To minimize matrix effects:
-
Efficient Sample Cleanup: Use a robust extraction method (LLE or SPE) to remove as many interfering components as possible.
-
Chromatographic Separation: Optimize the HPLC or UHPLC method to achieve good separation of this compound from matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in a similar way to the analyte.
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to the actual samples (e.g., stripped serum) to mimic the matrix effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction. 2. Analyte degradation during sample preparation. 3. Incomplete hydrolysis of esterified this compound. | 1. Optimize the LLE or SPE protocol. For LLE, ensure proper phase separation and consider a second extraction step. For SPE, ensure the cartridge is properly conditioned and eluted. 2. Keep samples on ice during processing, work quickly, and add an antioxidant like BHT to the extraction solvents. 3. Ensure the hydrolysis conditions (time, temperature, and reagent concentration) are sufficient for complete cleavage of ester bonds. |
| High Variability Between Replicates | 1. Inconsistent sample handling and extraction procedure. 2. Analyte instability during storage or processing. 3. Lack of an appropriate internal standard. | 1. Standardize all steps of the protocol, including pipetting, vortexing times, and centrifugation speeds. 2. Minimize the time samples are at room temperature and avoid freeze-thaw cycles. 3. Incorporate a stable isotope-labeled internal standard early in the workflow to correct for procedural variations. |
| Interfering Peaks in Chromatogram | 1. Contamination from solvents, reagents, or labware. 2. Co-extraction of other serum components. | 1. Use high-purity (e.g., LC-MS grade) solvents and reagents. Thoroughly clean all glassware. 2. Improve the selectivity of the extraction method. Consider an SPE cleanup step after LLE. Optimize the chromatographic gradient to better resolve the analyte from interferences. |
| Poor Peak Shape | 1. Incompatibility between the reconstitution solvent and the initial mobile phase. 2. Column overload. 3. Column degradation. | 1. Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. 2. Dilute the sample or inject a smaller volume. 3. Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. |
| Signal Suppression or Enhancement (Matrix Effects) | 1. Co-elution of matrix components with this compound. 2. High concentration of salts or phospholipids in the final extract. | 1. Optimize chromatographic separation to resolve this compound from the interfering compounds. 2. Improve the sample cleanup procedure. SPE is often more effective at removing phospholipids than LLE. Use a stable isotope-labeled internal standard to compensate for these effects. |
Quantitative Data Summary
Table 1: Reported Concentrations and Limits of Quantitation for this compound in Rat Plasma.
| Parameter | Value | Analytical Method |
| Mean Concentration (One-point standard addition) | 218.1 ± 53.7 nmol/L | Q-TOF MS |
| Mean Concentration (Standard addition curve) | 263.0 nmol/L | Q-TOF MS |
| Limit of Quantitation (LOQ) | 35.9 nmol/L | Q-TOF MS |
Table 2: Comparison of General Characteristics of LLE and SPE for Oxylipin Extraction.
| Characteristic | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate; depends on solvent choice. | High; can be tailored by sorbent chemistry. |
| Recovery | Can be high, but may require multiple extractions. | Generally high and reproducible. |
| Solvent Consumption | Typically higher. | Typically lower. |
| Throughput | Lower; can be cumbersome for large sample numbers. | Higher, especially with 96-well plate formats. |
| Cost per Sample | Generally lower (reagents). | Generally higher (cartridges/plates). |
| Potential for Automation | More limited. | Readily automated. |
Experimental Protocols
Detailed Methodology for this compound Extraction from Serum (adapted from LLE protocols for oxidized linoleic acid metabolites)
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen serum samples on ice.
-
In a glass tube, add 50 µL of serum.
-
Add a known amount of a stable isotope-labeled internal standard for this compound.
-
-
Alkaline Hydrolysis:
-
Add 200 µL of 0.2 M sodium hydroxide (NaOH) in methanol.
-
Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.
-
-
Liquid-Liquid Extraction:
-
After incubation, cool the tubes on ice.
-
Acidify the mixture to a pH of 3 by adding approximately 100 µL of 0.5 N hydrochloric acid (HCl).
-
Add 3 mL of hexane, cap the tube, and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Repeat the hexane extraction one more time and combine the organic layers.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your LC-MS/MS analysis (e.g., 200 µL of 80:20 methanol:water).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Caption: Experimental workflow for this compound extraction from serum.
Caption: this compound signaling through the PPARα pathway.
Caption: Troubleshooting logic for low this compound signal.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for 9-KODE Detection
This technical support center is designed for researchers, scientists, and drug development professionals utilizing mass spectrometry for the detection and quantification of 9-Ketooctadecadienoic acid (9-KODE). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting 9-KODE by mass spectrometry?
A1: The main challenges include its relatively low abundance in biological matrices, potential for isomerization, and the need for careful sample preparation to minimize degradation and matrix effects. Achieving high sensitivity and specificity requires optimized liquid chromatography and mass spectrometry parameters.
Q2: What is the expected precursor ion for 9-KODE in negative ionization mode?
A2: In negative electrospray ionization (ESI) mode, 9-KODE typically forms a deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 293.2.
Q3: What are the characteristic product ions of 9-KODE for MRM analysis?
A3: The fragmentation of the 9-KODE precursor ion (m/z 293.2) typically yields characteristic product ions at m/z 185.1 and 125.1. These ions are formed by cleavage adjacent to the keto group and are crucial for developing a specific Multiple Reaction Monitoring (MRM) method.
Q4: How can I improve the signal intensity of my 9-KODE peak?
A4: To enhance signal intensity, ensure your sample preparation is efficient in extracting and concentrating 9-KODE while removing interfering substances. Optimize ion source parameters such as spray voltage, gas flows, and temperature. Additionally, fine-tuning the collision energy for the specific MRM transitions of 9-KODE can significantly boost the signal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of 9-KODE using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| No or Weak 9-KODE Signal | Inefficient sample extraction. | Review your sample preparation protocol. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy. Ensure complete evaporation of the solvent after extraction and reconstitution in a mobile phase-compatible solvent. |
| Degradation of 9-KODE. | 9-KODE is susceptible to degradation. Store samples at -80°C and avoid repeated freeze-thaw cycles. Process samples on ice whenever possible. | |
| Suboptimal ion source settings. | Optimize ion source parameters, including spray voltage, nebulizer gas pressure, drying gas flow rate, and capillary temperature, to maximize the ionization of 9-KODE. | |
| Incorrect MRM transitions. | Verify that the correct precursor (293.2) and product ions (e.g., 185.1, 125.1) are selected in your MRM method. | |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, consider replacing the column. |
| Inappropriate mobile phase composition. | Ensure the mobile phase pH and organic solvent composition are suitable for the analysis of acidic lipids like 9-KODE. A gradient elution may be necessary to achieve optimal peak shape. | |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve the sample cleanup procedure to remove interfering matrix components. Consider using a divert valve to direct the early and late eluting parts of the chromatogram to waste. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis. |
| Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of mobile phases. Use a high-quality HPLC system with precise gradient formation. | |
| Column aging. | Over time, column performance can degrade. Monitor column performance with a standard sample and replace it when retention times shift significantly or peak shape deteriorates. |
Data Presentation: Mass Spectrometry Parameters for 9-KODE
The following tables summarize key parameters for the detection of 9-KODE using LC-MS/MS. Note that optimal values may vary depending on the specific instrument and experimental conditions.
Table 1: 9-KODE MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 293.2 | 185.1 | Optimization required | Primary quantifying ion. |
| 293.2 | 125.1 | Optimization required | Confirming ion. |
Collision energy should be optimized for your specific instrument to achieve the highest signal intensity for each transition. This typically involves performing a series of injections of a 9-KODE standard while varying the collision energy and monitoring the resulting signal.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v) |
| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min, return to 30% B and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Retention time for 9-KODE under these conditions should be determined experimentally using a pure standard.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-9-HODE).
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute 9-KODE and the internal standard with 1 mL of methanol.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Workflow for 9-KODE quantification.
Caption: 9-KODE's potential anti-inflammatory signaling.
how to prevent 9-OxoODE degradation during sample prep
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) during sample preparation. Accurate quantification of this critical oxidized linoleic acid metabolite is dependent on maintaining its stability from collection to analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is an oxidized metabolite of linoleic acid, formed through the oxidation of 9-hydroxyoctadecadienoic acid (9-HODE).[1][2][3] Its chemical structure, which includes a ketone group and conjugated double bonds, makes it susceptible to further oxidation and other chemical transformations.[4][5] Lipid oxidation is a primary cause of its degradation, which can occur through enzymatic action, autooxidation with free radicals, or photooxidation.
Q2: What are the primary factors that cause this compound degradation during sample preparation?
Several factors can lead to the degradation of this compound and other lipids:
-
Enzymatic Activity: Lipases and other enzymes present in biological samples can continue to be active after collection, leading to the breakdown of lipids.
-
Oxidation: This is a major source of degradation for oxidized lipids. It can be triggered by oxygen, light, heat, and the presence of metal ions.
-
Temperature: High temperatures can accelerate chemical and enzymatic degradation. Even storage at 4°C may not be sufficient to halt all enzymatic activity. Repeated freeze-thaw cycles should also be avoided.
-
Light Exposure: Exposure to light can induce photooxidation.
-
pH: Extreme pH conditions can affect the stability of the molecule.
Q3: What immediate steps should I take after sample collection to protect this compound?
To ensure the stability of this compound, immediate action is crucial. All samples should be kept cold and processed as quickly as possible. For optimal preservation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. Quenching enzymatic activity with cold organic solvents like methanol (B129727) at the earliest stage is also a highly recommended practice.
Q4: Which antioxidants or inhibitors are recommended for stabilizing this compound?
The use of antioxidants is strongly encouraged to prevent oxidative degradation during sample preparation. Enzyme inhibitors can also be used to prevent enzymatic breakdown. These should be added to the extraction solvent or directly to the sample homogenate.
| Additive Type | Compound | Typical Concentration/Use | Function |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.005% - 0.01% (w/v) in solvent | Prevents lipid peroxidation by scavenging free radicals. |
| Antioxidant | Butylated Hydroxyanisole (BHA) | 0.005% - 0.01% (w/v) in solvent | Similar mechanism to BHT, often used in combination. |
| Antioxidant | Triphenylphosphine (TPP) | Varies by application | Reduces hydroperoxides to their corresponding alcohols. |
| Enzyme Inhibitor | Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 5 mM | An irreversible serine protease inhibitor that can reduce the activity of certain lipases. |
| Metal Chelator | EDTA / DTPA | Varies by application | Sequesters metal ions that can catalyze lipid oxidation. |
Q5: How should I store my biological samples and lipid extracts?
Proper storage is critical for preventing degradation over time. Different conditions are required for biological samples versus the final lipid extracts.
| Material | Short-Term Storage | Long-Term Storage | Key Considerations |
| Biological Samples | 4°C (for a few hours at most) | -80°C | Avoid freeze-thaw cycles. Flash freeze in liquid nitrogen before long-term storage. |
| Lipid Extracts | -20°C (for a few days) | -80°C | Store in an organic solvent (e.g., ethanol, methanol) containing an antioxidant like BHT. Overlay with an inert gas (nitrogen or argon) and store in amber glass vials to protect from oxygen and light. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Degradation during processing: Sample was not kept cold; delay between collection and processing. | Process samples immediately on ice after collection. Use pre-chilled tubes and solvents. Flash freeze in liquid nitrogen if processing is delayed. |
| Oxidative degradation: Exposure to air and light; no antioxidant used. | Add an antioxidant (e.g., BHT) to the extraction solvent. Work under dim light and purge storage vials with nitrogen gas. | |
| High variability between replicates | Inconsistent enzymatic activity: Enzymes were not uniformly inactivated across samples. | Ensure rapid and consistent quenching of enzymatic activity by adding cold organic solvent immediately after homogenization. Consider using an enzyme inhibitor like PMSF. |
| Inconsistent sample handling: Variations in processing time, temperature, or storage conditions. | Standardize the entire workflow, from collection to extraction. Ensure all samples are treated identically. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation artifacts: this compound has degraded into other oxidized species. | Review the entire sample preparation protocol for sources of oxidation (e.g., metal contaminants, prolonged air exposure, heat). Add both antioxidants and metal chelators. |
Experimental Protocols
Protocol 1: Recommended General Sample Handling and Storage
-
Collection: Collect biological samples (plasma, tissue, etc.) and immediately place them in pre-chilled tubes on dry ice.
-
Inhibitor Addition (Optional but Recommended): If processing immediately, add a solution containing antioxidants and/or enzyme inhibitors (see table above) to the sample.
-
Processing: Perform all subsequent steps, such as weighing and homogenization, on ice or at 4°C to minimize enzymatic activity.
-
Storage: If samples cannot be processed immediately, flash freeze them in liquid nitrogen and store them in airtight containers at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lipid Extraction using an MTBE Method with Antioxidants
This protocol is an alternative to traditional Folch or Bligh and Dyer methods and is effective for a broad range of lipids.
-
Preparation: Prepare a stock solution of 0.01% BHT in HPLC-grade methanol. Keep all solvents ice-cold.
-
Homogenization: For a 100 mg tissue sample, add 1 mL of ice-cold methanol with BHT. Homogenize thoroughly using a suitable method until no visible particles remain.
-
Extraction: Add 3 mL of ice-cold Methyl-tert-butyl ether (MTBE) to the homogenate. Vortex vigorously for 1 hour at 4°C.
-
Phase Separation: Add 750 µL of HPLC-grade water to induce phase separation. Vortex for 1 minute and let stand at room temperature for 15 minutes.
-
Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C. Two distinct phases will form.
-
Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new amber glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution and Storage: Reconstitute the lipid extract in a suitable volume of an appropriate solvent (e.g., ethanol). Store the final extract at -80°C under a nitrogen atmosphere until analysis.
Visualized Pathways and Workflows
References
Technical Support Center: 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on troubleshooting specific problems that can lead to low yields and impurities during the synthesis of this compound. The primary synthetic route discussed is the oxidation of 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE).
Q1: My reaction yield of this compound is consistently low. What are the most common causes?
Low yields in the synthesis of this compound from 9-HODE can stem from several factors, including suboptimal reaction conditions, degradation of the starting material or product, and inefficient purification.[1] Key areas to investigate are:
-
Incomplete Oxidation: The conversion of the secondary alcohol (9-HODE) to the ketone (this compound) may not have gone to completion. This can be due to insufficient oxidizing agent, low reaction temperature, or short reaction time.
-
Degradation of Reactants or Products: 9-HODE and this compound contain conjugated double bonds, making them susceptible to oxidation and isomerization, especially at elevated temperatures or upon prolonged exposure to air and light.
-
Side Reactions: The oxidizing agent may react with the double bonds in the fatty acid chain, leading to the formation of unwanted byproducts.
-
Difficulties in Purification: The polarity of this compound is similar to that of the starting material 9-HODE, which can make chromatographic separation challenging and lead to product loss during purification.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate suggests a mixture of the starting material, the desired product, and various side products. Common species to consider are:
-
Unreacted 9-HODE: This will typically have a slightly different Rf value than this compound.
-
Over-oxidized Products: While less common with mild oxidizing agents like PCC, stronger oxidants or harsh conditions could lead to cleavage of the carbon chain.
-
Isomers of this compound: Isomerization of the double bonds can occur, leading to different geometric isomers.
-
Products of Double Bond Oxidation: The oxidizing agent might have reacted with the double bonds, forming epoxides or other oxygenated species.
Q3: How can I minimize the formation of side products during the oxidation of 9-HODE?
Minimizing side product formation is crucial for achieving a high yield of pure this compound. Consider the following strategies:
-
Choice of Oxidizing Agent: Use a mild and selective oxidizing agent. Pyridinium (B92312) chlorochromate (PCC) is a common choice for oxidizing secondary alcohols to ketones without affecting double bonds.[2][3][4][5]
-
Control of Reaction Conditions: Maintain a controlled, low temperature throughout the reaction to prevent degradation and side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative degradation.
-
Stoichiometry of Reagents: Use the correct stoichiometric amount of the oxidizing agent. An excess may lead to unwanted side reactions, while an insufficient amount will result in an incomplete reaction.
-
Reaction Monitoring: Closely monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to product degradation.
Q4: What are the best practices for purifying this compound?
Effective purification is key to obtaining high-purity this compound. The following methods are recommended:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying this compound. A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used to separate the product from unreacted starting material and less polar byproducts.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase or normal-phase HPLC can be employed. HPLC provides better separation of isomers and closely related compounds.
-
Low-Temperature Crystallization: This technique can be effective for separating fatty acid isomers based on differences in their melting points and solubilities at low temperatures.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction outcome.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) vs. Stronger Oxidants | Higher with PCC | PCC is a mild and selective reagent for oxidizing secondary alcohols to ketones, minimizing side reactions with double bonds. |
| Temperature | Low (e.g., 0-25°C) vs. High | Higher at lower temperatures | Minimizes degradation of the conjugated double bond system and reduces the likelihood of side reactions. |
| Reaction Time | Optimal vs. Prolonged | Higher at optimal time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation. |
| Stoichiometry of PCC | 1.5 - 2.0 equivalents vs. Excess | Higher with slight excess | Ensures complete conversion of the starting material. A large excess can promote side reactions. |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) vs. Protic Solvents | Higher in anhydrous DCM | Prevents the formation of chromate (B82759) esters with water, which can lead to over-oxidation or other side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 9-HODE via PCC Oxidation
This protocol describes the synthesis of this compound by the oxidation of 9-HODE using pyridinium chlorochromate (PCC).
Materials:
-
9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 9-HODE (1 equivalent) in anhydrous DCM.
-
Addition of PCC: To the stirred solution, add Celite® or silica gel followed by PCC (1.5 - 2.0 equivalents) in one portion. The mixture will turn into a brownish-orange slurry.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether or more DCM and filter through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake thoroughly with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Experimental Workflow for the Synthesis of this compound
Caption: A general experimental workflow for the synthesis of this compound.
Signaling Pathway of this compound via PPARα Activation
Caption: The signaling pathway of this compound through the activation of PPARα.
References
reducing background noise in 9-OxoODE immunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the accuracy of their 9-OxoODE immunoassay experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound immunoassay and what is it used for?
A this compound (9-oxo-10(E),12(Z)-octadecadienoic acid) immunoassay is a type of competitive enzyme-linked immunosorbent assay (ELISA) designed to detect and quantify the concentration of this compound in biological samples.[1] this compound is an oxidized lipid metabolite of linoleic acid and serves as a biomarker for oxidative stress. This assay is commonly used in research to study the role of lipid peroxidation in various physiological and pathological processes.
Q2: What is the principle of a competitive immunoassay for this compound?
In a competitive ELISA for this compound, a known amount of this compound conjugated to an enzyme (the "tracer") competes with the this compound in the sample for a limited number of binding sites on a specific antibody that is pre-coated on a microplate.[2][3] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[4] High concentrations of this compound in the sample will result in less tracer binding to the antibody and therefore a weaker signal, while low concentrations will lead to more tracer binding and a stronger signal.
Q3: What are the common causes of high background noise in a this compound immunoassay?
High background noise in an ELISA can obscure results and reduce the sensitivity of the assay.[5] Common causes include:
-
Insufficient Washing: Inadequate removal of unbound reagents.
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate.
-
Incorrect Antibody or Tracer Concentration: Using concentrations that are too high can lead to non-specific binding.
-
Contamination: Contamination of reagents, buffers, or the microplate.
-
Matrix Effects: Interference from components in the biological sample (e.g., plasma, serum).
-
Sub-optimal Incubation Times and Temperatures: Conditions that favor non-specific binding.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues encountered during your this compound immunoassay.
Issue 1: High Background Signal Across the Entire Plate
A high background signal can significantly reduce the dynamic range and sensitivity of your assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (from 3-4 to 5-6). Increase the wash buffer volume to at least 300 µL per well. Introduce a 30-60 second soak time during each wash step. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Optimize the blocking incubation time (e.g., extend from 1 hour to 2 hours or overnight at 4°C). Test alternative blocking agents (see Table 1 for a comparison). |
| Tracer Concentration Too High | Perform a titration experiment to determine the optimal concentration of the this compound-enzyme conjugate. A higher concentration can lead to increased non-specific binding. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Use sterile, disposable pipette tips for each reagent. Ensure the substrate solution has not been exposed to light or contaminants. |
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive. | Can be a source of cross-reactivity with some antibodies. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Casein | 0.5-2% (w/v) | Highly effective at preventing non-specific binding. | Can sometimes mask epitopes. |
| Normal Serum (from species of the secondary antibody) | 5-10% (v/v) | Very effective at reducing non-specific binding of the secondary antibody. | Can be expensive; may contain interfering substances. |
| Protein-Free Blockers | Varies by manufacturer | Eliminates protein-based cross-reactivity; good for assays with high sensitivity requirements. | Generally more expensive. |
Issue 2: High Background in Sample Wells Only (Matrix Effects)
This issue suggests that components in your biological sample are interfering with the assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Interfering Substances in Sample Matrix | Sample Dilution: Dilute the sample (e.g., 1:2, 1:5, 1:10) in the assay buffer. This is often the simplest and most effective way to reduce matrix effects. Spike and Recovery Test: To confirm matrix effects, spike a known amount of this compound standard into your sample and into the assay buffer. A lower recovery in the sample matrix indicates interference. An acceptable recovery range is typically 80-120%. |
| Lipid and Protein Interference in Plasma/Serum | Sample Preparation: Use a sample preparation method to remove interfering substances. Options include: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation with a cold organic solvent like acetonitrile. |
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound standard into your biological sample matrix.
-
Set B: Spike the same concentration of this compound standard into the assay buffer.
-
-
Run both sets of samples in your this compound immunoassay.
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / (Concentration of Spiked Standard) * 100
-
A recovery rate significantly different from 100% (typically outside 80-120%) suggests the presence of matrix effects.
Diagrams
Troubleshooting Logic for High Background
Caption: A flowchart to diagnose and resolve high background issues.
Competitive ELISA Workflow for this compound
Caption: The sequential steps of a this compound competitive ELISA.
Detailed Experimental Protocols
Protocol 1: Optimizing Washing Steps
This protocol is designed to determine the optimal number of wash steps to reduce background while maintaining a good signal.
-
Prepare a standard curve according to your assay protocol.
-
Divide the plate into sections , each to be subjected to a different number of washes (e.g., 3, 4, 5, and 6 washes).
-
Perform the assay as usual up to the first washing step.
-
Wash each section of the plate with the designated number of washes. Use a wash buffer containing a detergent like Tween-20 (typically 0.05%).
-
Complete the remaining steps of the assay protocol consistently across all sections.
-
Analyze the results by comparing the background signal (in the zero standard wells) and the signal of the standards across the different wash conditions. The optimal number of washes will provide the lowest background without significantly reducing the signal of the standards.
Protocol 2: Plasma Sample Preparation using Protein Precipitation
This protocol is for the pre-treatment of plasma samples to reduce matrix effects.
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma , add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant , which contains the this compound, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in assay buffer and proceed with the immunoassay.
References
Technical Support Center: Differentiating 9-OxoODE and 13-OxoODE Isomers
Welcome to the technical support center for the analysis of 9-oxo-octadecadienoic acid (OxoODE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the differentiation of 9-OxoODE and 13-OxoODE. These isomers present unique analytical challenges due to their identical mass-to-charge ratios and similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in differentiating this compound and 13-OxoODE?
A1: The primary challenges stem from the fact that this compound and 13-OxoODE are structural isomers with the same molecular weight and elemental composition. This results in:
-
Identical Mass-to-Charge (m/z) Ratio: Standard mass spectrometry cannot distinguish them based on their precursor ion mass.
-
Similar Chromatographic Behavior: Their structural similarity can lead to co-elution or poor separation with non-optimized liquid chromatography (LC) methods.
-
Overlapping Fragmentation Patterns: While tandem mass spectrometry (MS/MS) can induce fragmentation, the resulting product ions can be similar, requiring careful optimization and high-resolution instrumentation for confident identification.
Q2: Which analytical technique is most suitable for differentiating these isomers?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the separation and identification of this compound and 13-OxoODE.[1][2] The chromatographic separation is crucial to resolve the isomers before they enter the mass spectrometer, and the subsequent fragmentation analysis (MS/MS) provides structural information for differentiation.
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?
A3: Yes, GC-MS can be used, but it requires a chemical derivatization step to make the analytes volatile and thermally stable. This adds complexity to the sample preparation and may introduce variability. LC-MS/MS is often preferred as it can analyze the compounds in their native form.
Q4: Are there commercially available standards for both this compound and 13-OxoODE?
A4: Yes, authentic standards for both this compound and 13-OxoODE are commercially available from suppliers of lipid standards.[3][4] Using these standards is essential for method development, retention time confirmation, and accurate quantification.
Troubleshooting Guides
Issue 1: Poor or No Chromatographic Separation (Co-elution)
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition or gradient.
-
Inadequate column length or particle size.
Troubleshooting Steps:
-
Column Selection:
-
Utilize a high-resolution reversed-phase column, such as a C18, with a small particle size (e.g., ≤ 3 µm) to enhance separation efficiency.[1]
-
-
Mobile Phase Optimization:
-
A common mobile phase system consists of an aqueous component with a weak acid (e.g., 0.04% acetic acid in water) and an organic component (e.g., a mixture of acetonitrile (B52724) and isopropanol).
-
Fine-tune the gradient elution profile. A shallow gradient can often improve the resolution of closely eluting isomers.
-
-
Flow Rate Adjustment:
-
Lowering the flow rate can sometimes improve separation, although this will increase the run time.
-
Issue 2: Inability to Distinguish Isomers by MS/MS Fragmentation
Possible Causes:
-
Collision energy is not optimized.
-
Low-resolution mass spectrometer.
-
Interference from co-eluting compounds.
Troubleshooting Steps:
-
Optimize Collision Energy:
-
The optimal collision energy for fragmentation can differ between the two isomers. Perform a collision energy optimization experiment for each isomer using authentic standards to identify the energy that produces the most informative and distinct fragment ions. An optimal collision energy of around 15 eV has been reported for both isomers.
-
-
Utilize High-Resolution Mass Spectrometry:
-
A high-resolution mass spectrometer (e.g., Q-TOF) can provide accurate mass measurements of fragment ions, aiding in their confident identification and differentiation.
-
-
Focus on Diagnostic Fragment Ions:
-
While some fragments may be common, focus on the ions that are unique or significantly more abundant for one isomer over the other. Based on literature, the following fragment ions can be used for differentiation in negative ionization mode:
-
This compound: Look for characteristic fragments at m/z 185.1178 and 125.0967.
-
13-OxoODE: Look for characteristic fragments at m/z 113.0966, 167.1077, and 249.2224.
-
-
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Inefficient sample extraction and cleanup.
-
Suboptimal ionization source parameters.
-
Matrix effects from the biological sample.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Employ a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to efficiently extract the lipids and remove interfering substances. A common LLE method involves hydrolysis followed by extraction with hexane.
-
-
Optimize Mass Spectrometer Source Parameters:
-
Systematically optimize the ionization source parameters, such as capillary voltage, nozzle voltage, fragmentor voltage, and skimmer voltage, to maximize the signal for the precursor ions of the OxoODEs.
-
-
Address Matrix Effects:
-
If matrix effects are suspected, consider using a stable isotope-labeled internal standard (e.g., 13-HODE-d4) to normalize for variations in extraction efficiency and ion suppression. Diluting the sample extract can also help to mitigate matrix effects, but this may compromise the limit of detection.
-
Quantitative Data Summary
The following table summarizes the key mass spectrometric and chromatographic data for the differentiation of this compound and 13-OxoODE.
| Parameter | This compound | 13-OxoODE | Reference |
| Precursor Ion [M-H]⁻ (m/z) | 293.2122 | 293.2122 | |
| Key Fragment Ions [M-H]⁻ (m/z) | 185.1178, 125.0967 | 113.0966, 167.1077, 249.2224 | |
| Typical Retention Time (min) | 19.8 | 18.1 |
Note: Retention times are highly dependent on the specific LC system, column, and mobile phase conditions and should be confirmed with authentic standards.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from a method for the analysis of oxidized linoleic acid metabolites in rat plasma.
-
To a 50 µL plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 13-HODE-d4).
-
Add antioxidants such as butylated hydroxytoluene (BHT) and diethylenetriaminepentaacetic acid (DTPA) to prevent further oxidation during sample preparation.
-
Perform alkaline hydrolysis by adding 0.2 M KOH in methanol (B129727) and heating at 60°C for 30 minutes to release esterified OxoODEs.
-
Acidify the reaction mixture to pH 3 using 0.5 N HCl.
-
Extract the lipids by adding 3 mL of hexane, vortexing for 1 minute, and centrifuging at 3000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic phase to a clean tube. Repeat the extraction once more.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 200 µL of 8:2 methanol-water with 0.04% acetic acid).
Protocol 2: LC-MS/MS Analysis
This protocol is a representative method for the separation and detection of this compound and 13-OxoODE.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 3 µm particle size, 2 mm x 150 mm).
-
Mobile Phase A: Water:acetonitrile:acetic acid (90:10:0.04, v/v/v).
-
Mobile Phase B: Acetonitrile:isopropanol (80:20, v/v).
-
Gradient:
-
Start with 30% B.
-
Increase to 58% B over 1 minute.
-
Increase to 68% B over the next several minutes.
-
Note: The gradient should be optimized for your specific system to achieve baseline separation.
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the precursor to product ion transitions listed in the table above.
Visualizations
Caption: Biosynthetic pathway of this compound and 13-OxoODE from linoleic acid.
Caption: Workflow for the differentiation of this compound and 13-OxoODE isomers.
References
Technical Support Center: Chromatographic Separation of Oxylipins
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic separation of oxylipins.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of oxylipins so challenging?
A: The analysis of oxylipins is complex for several reasons. These molecules are often present at very low concentrations in complex biological matrices[1][2][3]. They also include many structurally similar isomers (e.g., regioisomers and stereoisomers) that have nearly identical physicochemical properties, making them difficult to separate using standard chromatographic techniques[4][5]. Furthermore, their instability and susceptibility to oxidation during sample handling can lead to analytical artifacts.
Q2: What is the most common analytical workflow for oxylipin analysis?
A: The standard workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. A typical procedure begins with solid-phase extraction (SPE) to isolate and concentrate oxylipins from the biological matrix, followed by separation using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Detection is most commonly achieved with tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for my oxylipin standards. What are the likely causes and solutions?
A: Asymmetric peaks are a common issue in liquid chromatography. The causes can be chemical or physical.
-
Chemical Causes & Solutions:
-
Secondary Interactions: Residual silanols on C18 columns can interact with the carboxyl group of oxylipins, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% acetic or formic acid) to suppress the ionization of the carboxyl group, minimizing these interactions. Consider using a column with end-capping or a different stationary phase.
-
-
Mobile Phase Incompatibility: The solvent used to reconstitute the sample extract may be too strong, causing fronting.
-
Solution: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase composition.
-
-
-
Physical Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: I am not detecting my oxylipins, or the signal-to-noise ratio is very low. How can I improve sensitivity?
A: Low signal intensity is a frequent problem, given the trace concentrations of many oxylipins. Troubleshooting should address sample preparation, chromatography, and mass spectrometer settings.
-
Sample Preparation:
-
Inefficient Extraction: Suboptimal Solid-Phase Extraction (SPE) is a major cause of low recovery.
-
Solution: Ensure the SPE sorbent is appropriate for oxylipins (e.g., Oasis HLB, Strata-X). Optimize the pH of the sample load and wash steps to ensure analyte retention. Use an effective elution solvent like methanol (B129727) or acetonitrile, sometimes containing a weak acid.
-
-
Analyte Degradation: Oxylipins can degrade due to oxidation during sample preparation.
-
Solution: Add antioxidants like butylated hydroxytoluene (BHT) during extraction and keep samples on ice or at 4°C whenever possible.
-
-
-
Chromatography and Matrix Effects:
-
Ion Suppression: Co-eluting compounds from the biological matrix (e.g., phospholipids) can compete with oxylipins for ionization in the MS source, reducing their signal. This is a major challenge in LC-MS analysis.
-
Solution: Improve chromatographic resolution to separate analytes from interfering matrix components. Enhance sample cleanup by refining the SPE protocol. A quantitative assessment can be done by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.
-
-
-
Mass Spectrometry:
-
Suboptimal Source Conditions: Electrospray ionization (ESI) parameters are critical.
-
Solution: Systematically optimize ESI source parameters, including gas temperatures, gas flows, and spray voltage, as different classes of oxylipins may have different optimal settings. For instance, prostaglandins (B1171923) may benefit from higher collision-induced dissociation (CID) gas pressure and lower interface temperatures compared to more lipophilic HETEs.
-
-
Issue 3: Poor Resolution of Critical Isomers
Q: I cannot separate key isobaric oxylipins, such as PGE₂ and PGD₂. What strategies can improve this separation?
A: Separating structurally similar isomers is essential for accurate quantification, as they often have different biological functions.
-
Chromatographic Optimization:
-
Column Choice: Not all C18 columns are the same.
-
Solution: Use a high-resolution column, such as one with sub-2 µm fully porous particles or core-shell technology. The choice of stationary phase can significantly impact selectivity.
-
-
Mobile Phase Composition: The organic solvent and additive can influence resolution.
-
Solution: Test different organic modifiers (e.g., methanol vs. acetonitrile). While both are common, an acetonitrile/methanol mixture (e.g., 80/15 v/v) is sometimes used. The addition of a buffer like ammonium (B1175870) acetate (B1210297) (e.g., 12 mM) can sometimes improve the resolution of certain isomers compared to acids like formic or acetic acid.
-
-
Gradient Profile: A shallow, slow gradient can improve the separation of closely eluting peaks.
-
Solution: Decrease the rate of change of the organic solvent percentage (%B/min) during the elution window of the critical isomers.
-
-
Experimental Protocols & Data
Protocol: General Solid-Phase Extraction (SPE) for Oxylipins from Plasma
This protocol is a general guideline and should be optimized for your specific application and SPE cartridge type (e.g., Oasis HLB).
-
Sample Pre-treatment:
-
Thaw 100 µL of plasma on ice.
-
Add 5 µL of a deuterated internal standard mixture (to correct for analyte loss and matrix effects).
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the 96-well SPE cartridge by adding 1 mL of methanol, followed by 1 mL of deionized water. Apply pressure to pass the solvents through.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle pressure (e.g., 3 psi) to slowly pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences. Apply pressure (e.g., 6 psi) to dry the sorbent.
-
-
Elution:
-
Elute the oxylipins with 1.2 mL of methanol into a clean collection plate. Apply gentle pressure (e.g., 3 psi).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 50% methanol or a solvent appropriate for your LC initial conditions.
-
Table 1: Comparison of SPE Cartridge Recovery Efficiencies
Summarized recovery data for various oxylipins using a C18 SPE cartridge. High recovery is crucial for accurate quantification.
| Oxylipin | Average Recovery (%) |
| 6-keto-PGF₁α | 90.5% |
| TXB₂ | 90.6% |
| PGE₂ | 92.5% |
| PGF₂α | 98.1% |
| LTB₄ | 86.1% |
| LTC₄ | 98.3% |
| 5-HETE | 95.3% |
| 12-HETE | 99.8% |
| 15-HETE | 92.8% |
| (Data synthesized from Le Faouder et al. as cited in) |
Table 2: Example UHPLC Gradient for Oxylipin Separation
This table outlines a typical gradient elution program for separating a wide range of oxylipins on a C18 column.
| Time (min) | Flow Rate (mL/min) | % Solvent A (Water + 0.1% Acetic Acid) | % Solvent B (ACN/MeOH 80:15 + 0.1% Acetic Acid) |
| 0.0 | 0.3 | 75 | 25 |
| 1.0 | 0.3 | 75 | 25 |
| 1.5 | 0.3 | 70 | 30 |
| 10.0 | 0.3 | 47 | 53 |
| 19.5 | 0.3 | 32 | 68 |
| 24.5 | 0.3 | 5 | 95 |
| (Gradient parameters adapted from) |
References
- 1. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma [mdpi.com]
- 5. zenodo.org [zenodo.org]
Technical Support Center: Artifactual Formation of 9-OxoODE
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, troubleshooting, and preventing the artifactual formation of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) during experimental sample handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
A1: 9-Oxo-octadecadienoic acid (this compound) is an oxidized metabolite of linoleic acid, which is a polyunsaturated fatty acid.[1][2] In biological systems, it is formed from its precursor 9-hydroxyoctadecadienoic acid (9-HODE).[1][3] this compound and other related oxidized linoleic acid metabolites (OXLAMs) are implicated in various physiological and pathological processes, including inflammation and the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[3]
Q2: What is "artifactual formation" of this compound?
A2: Artifactual formation refers to the non-biological (in vitro) generation of this compound in a sample after it has been collected. This occurs due to the oxidation of linoleic acid, the precursor molecule, during sample handling, extraction, and storage. This can lead to erroneously high measurements of this compound, which do not reflect the true biological concentrations at the time of sample collection.
Q3: What are the primary causes of artifactual this compound formation during sample handling?
A3: The artifactual formation of this compound is primarily caused by the non-enzymatic, free-radical-mediated oxidation of linoleic acid. Key contributing factors include:
-
Exposure to Atmospheric Oxygen: Oxygen is a critical component in the oxidative chain reaction that converts linoleic acid into its oxidized metabolites.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV and visible light can initiate the formation of free radicals, which drives the oxidation process.
-
Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts, speeding up the decomposition of hydroperoxides into reactive free radicals.
-
Repeated Freeze-Thaw Cycles: This process can damage cellular structures, releasing pro-oxidant factors and increasing the exposure of lipids to oxidative conditions.
Q4: How can I minimize or prevent the artifactual formation of this compound in my samples?
A4: A multi-faceted approach is required to minimize artifactual formation:
-
Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can effectively quench free radical reactions.
-
Inert Atmosphere: Work under an inert gas atmosphere (e.g., nitrogen or argon) whenever possible to displace oxygen. This is particularly important during homogenization and evaporation steps.
-
Low Temperatures: Perform all sample preparation steps on ice or at 4°C to slow down oxidative reactions. For long-term storage, temperatures of -80°C are recommended.
-
Light Protection: Use amber-colored glassware or wrap sample tubes in aluminum foil to protect them from light.
-
Metal Chelators: While not explicitly detailed in the provided results for this compound, the use of chelating agents like EDTA in collection tubes can help to sequester catalytic metal ions.
-
Solvent Purity: Use high-purity, LC-MS grade solvents to avoid contamination with peroxides or metal ions.
Q5: How can I determine if the this compound levels in my samples are biological or artifactual?
A5: Differentiating between biological and artifactual this compound can be challenging. However, several strategies can help:
-
Control Samples: Analyze "blank" or control matrix samples that have been subjected to the same handling and extraction procedures. High levels of this compound in these controls are a strong indicator of artifactual formation.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., linoleic acid-d4) added at the very beginning of sample collection can help monitor for artificial oxidation that occurs during the entire workflow.
-
Chiral Analysis: Enzymatic formation of HODEs (the precursors to OxoODEs) is stereospecific, whereas free-radical-mediated oxidation produces a racemic mixture (equal amounts of R and S enantiomers). An equal distribution of R and S isomers of 9-HODE would suggest a significant contribution from non-enzymatic, artifactual oxidation.
Troubleshooting Guide
This guide addresses common issues related to unexpected this compound quantification results.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High this compound signal in blank or control samples | Contamination of solvents or reagents with oxidizing agents (e.g., peroxides, metal ions). | Use fresh, high-purity (LC-MS grade) solvents. Test solvents for peroxides, especially if they are old. |
| Inadequate protection from oxygen during sample processing. | Degas solvents and flush sample tubes with an inert gas (argon or nitrogen) before sealing and during critical steps like homogenization and evaporation. | |
| Exposure to light during preparation. | Work in a dimly lit area and use amber glass vials or tubes wrapped in aluminum foil. | |
| Inconsistent or non-reproducible this compound levels between replicates | Variable exposure to oxygen or light between samples. | Standardize all sample handling procedures to ensure each replicate is treated identically. |
| Inconsistent addition of antioxidants. | Ensure precise and consistent pipetting of antioxidant solutions into every sample. | |
| Sample degradation due to multiple freeze-thaw cycles. | Aliquot samples after collection to avoid repeated thawing of the entire sample. | |
| Unexpectedly high this compound levels across all experimental samples | Suboptimal sample storage conditions (temperature too high). | Store samples at -80°C immediately after collection and processing. Avoid storage at -20°C or 4°C for extended periods. |
| Inefficient quenching of biological activity post-collection. | Flash-freeze samples in liquid nitrogen immediately after collection to halt enzymatic processes. | |
| The lipid extraction procedure itself is promoting oxidation. | Review and optimize the extraction protocol. Ensure the addition of an antioxidant like BHT to the extraction solvents. Keep samples on ice throughout the extraction process. |
Quantitative Data Summary
Table 1: Impact of Storage Temperature on Lipid Oxidation (General Observations)
| Storage Temperature | General Effect on Lipid Stability | Recommendation |
| Room Temperature | Significant degradation and oxidation observed. | Avoid completely. |
| 4°C | Some enzymatic activity may persist; oxidation can still occur over time. | Suitable for short-term processing only (hours). |
| -20°C | Better than 4°C, but some degradation can still occur, especially with repeated freeze-thaw cycles. | Not recommended for long-term storage of sensitive lipids. |
| -80°C | Considered the gold standard for long-term storage to minimize enzymatic degradation and oxidation. | Highly Recommended for all samples intended for oxylipin analysis. |
| -196°C (Liquid Nitrogen) | Drastically reduces all chemical and enzymatic degradation. | Ideal for initial sample quenching (flash freezing). |
Table 2: Common Antioxidants for Lipid Analysis
| Antioxidant | Common Abbreviation | Mechanism | Recommended Practice |
| Butylated Hydroxytoluene | BHT | Free radical scavenger. | Add to extraction solvents at a concentration of ~0.01% to prevent lipid oxidation during the procedure. |
| Butylated Hydroxyanisole | BHA | Free radical scavenger. | Often used in combination with BHT for a synergistic effect. |
| Desferrioxamine | DFO | Metal ion chelator. | Can reduce artifactual oxidation by sequestering catalytic iron ions. |
Experimental Protocols
Protocol 1: Recommended Sample Collection and Handling (Plasma)
-
Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA. EDTA also serves to chelate metal ions that can catalyze oxidation.
-
Immediate Processing: Process the blood as soon as possible. Place the collected tubes on ice immediately.
-
Centrifugation: Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Addition of Antioxidant: Immediately after separation, add an antioxidant solution (e.g., BHT in ethanol) to the plasma to achieve a final concentration of ~0.01%.
-
Aliquoting: Aliquot the plasma into smaller volumes in amber-colored, inert plastic or glass vials. This prevents the need for multiple freeze-thaw cycles on the entire sample.
-
Inert Atmosphere: Before sealing the vials, flush the headspace with a gentle stream of argon or nitrogen gas to displace oxygen.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and then transfer to an -80°C freezer for long-term storage.
Protocol 2: Lipid Extraction with Oxidation Prevention (Modified Folch Method)
This protocol is adapted from standard lipid extraction methods to include steps that minimize artifactual oxidation.
-
Preparation: Prepare a stock solution of 0.01% BHT in your extraction solvents (e.g., chloroform (B151607) and methanol). Pre-chill all solvents and glassware on ice.
-
Sample Thawing: Thaw the frozen sample aliquot on ice.
-
Homogenization/Extraction: a. To your sample (e.g., 200 µL of plasma), add a stable isotope-labeled internal standard. b. Add 4 volumes of ice-cold methanol (B129727) (containing 0.01% BHT) to precipitate proteins and quench enzymatic activity. Vortex thoroughly. c. Add 8 volumes of ice-cold chloroform (containing 0.01% BHT). Vortex again. d. Keep the sample on ice for the entire process.
-
Phase Separation: a. Add 2 volumes of ice-cold, deionized water. Vortex the mixture. b. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the layers.
-
Lipid Collection: a. Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette. b. Transfer the lipid extract to a clean amber glass tube.
-
Drying and Reconstitution: a. Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid vacuum centrifugation, as this can sometimes promote oxidation. b. Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., methanol/water).
-
Analysis: Transfer the reconstituted sample to an autosampler vial and analyze as soon as possible. If short-term storage is needed, keep the vials at 4°C in the autosampler and protect from light.
Visualizations
Caption: Pathway of this compound formation highlighting artifactual triggers.
Caption: Recommended workflow to minimize artifactual this compound formation.
Caption: Troubleshooting decision tree for high this compound signals.
References
Technical Support Center: Optimizing Cell Culture Conditions for 9-OxoODE Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture experiments involving 9-Oxo-octadecadienoic acid (9-OxoODE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities in cell culture?
9-Oxo-octadecadienoic acid (this compound) is an oxidized metabolite of linoleic acid.[1][2] In cell culture, it has been shown to exhibit a range of biological effects, including pro-apoptotic activity in cancer cells, activation of peroxisome proliferator-activated receptor alpha (PPARα), and modulation of inflammatory pathways.[1][3]
Q2: this compound has poor solubility in my aqueous cell culture medium. How can I improve its delivery to cells?
Due to its long-chain fatty acid nature, this compound is hydrophobic and has low solubility in aqueous solutions, which can lead to precipitation.[4] To overcome this, it is highly recommended to complex this compound with fatty acid-free bovine serum albumin (BSA). This mimics its natural transport in vivo and enhances its bioavailability in vitro. A detailed protocol for preparing a this compound-BSA complex is provided in the Experimental Protocols section.
Q3: What is a good starting concentration for this compound in my experiments?
The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on available literature, concentrations for inducing apoptosis in cancer cell lines typically range from 25 µM to 150 µM. For PPARα activation or anti-inflammatory assays, a lower concentration range may be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What is the recommended incubation time for this compound treatment?
Incubation times can vary significantly depending on the assay. For cytotoxicity and apoptosis assays, treatment times of 24, 48, or 72 hours are common. For signaling pathway studies, such as the activation of kinases or transcription factors, much shorter incubation times (e.g., minutes to a few hours) may be necessary.
Q5: Should I be concerned about the stability of this compound in culture?
As a lipid, this compound can be susceptible to oxidation. It is recommended to prepare fresh stock solutions and this compound-BSA complexes for each experiment. Stock solutions in organic solvents like ethanol (B145695) or DMSO should be stored at -80°C. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in cell culture medium upon adding this compound. | - Poor solubility of this compound in aqueous media. - The concentration of this compound exceeds its solubility limit. | - Prepare a this compound-BSA complex to increase solubility. - Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the this compound stock is minimal (typically <0.1%) in the final culture volume. |
| High variability between replicate samples. | - Inconsistent preparation of the this compound-BSA complex. - Uneven distribution of the treatment solution in the culture plates. - Inconsistent cell seeding density. | - Standardize the this compound-BSA complex preparation protocol. - Gently mix the culture plate after adding the treatment solution. - Ensure a homogenous single-cell suspension when seeding plates. |
| No observable effect of this compound treatment. | - The concentration of this compound is too low. - The incubation time is too short. - The cell line is resistant to this compound. - Degradation of the this compound. | - Perform a dose-response and time-course experiment to determine optimal conditions. - Test on a different, sensitive cell line as a positive control. - Prepare fresh this compound solutions for each experiment. |
| High levels of cell death in control (vehicle-treated) wells. | - Cytotoxicity from the organic solvent (e.g., ethanol, DMSO) used for the stock solution. - Toxicity from the BSA preparation if not fatty acid-free or improperly prepared. | - Ensure the final concentration of the organic solvent is below toxic levels for your cell line (typically <0.1%). - Use high-quality, fatty acid-free BSA. - Run a vehicle-only control (solvent + BSA in media). |
| Low cell viability at the start of the experiment. | - Harsh cell handling during subculturing. - Suboptimal cell culture conditions (e.g., pH, CO2, temperature). - Mycoplasma contamination. | - Handle cells gently during passaging. - Ensure proper calibration and maintenance of incubators. - Regularly test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value |
| 9-oxo-(10E,12E)-octadecadienoic acid | SiHa (cervical cancer) | Not specified | 25-50 µM |
| 9-oxo-(10E,12E)-octadecadienoic acid | CasKi (cervical cancer) | Not specified | 25-50 µM |
| 9-oxo-(10E,12Z)-octadecadienoic acid | HeLa (cervical cancer) | Trypan Blue Exclusion | 30.532 µM |
| 13-Oxo-9Z,11E-octadecadienoic acid | Breast Cancer Stem Cells | Apoptosis Assay | 150 µM (Increased late apoptotic cells) |
Data compiled from references.
Table 2: Recommended Starting Concentrations for In Vitro Bioassays
| Bioassay | Cell Line Example | Parameter | Recommended Starting Concentration |
| Cytotoxicity | HRA (Human Ovarian Cancer) | IC50 | 25-100 µM |
| Anti-inflammatory (NO inhibition) | RAW 264.7 | IC50 | 10-100 µM |
| Neuroprotection | SH-SY5Y | EC50 | 1-50 µM |
Concentration ranges are suggested starting points for optimization, based on data from similar compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex
This protocol enhances the solubility and delivery of this compound in cell culture.
-
Prepare a 10% (w/v) fatty acid-free BSA stock solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium.
-
Gently mix to dissolve. Avoid vigorous shaking.
-
Sterile filter the solution through a 0.22 µm filter.
-
Warm the BSA solution to 37°C.
-
-
Prepare a concentrated stock solution of this compound:
-
Dissolve this compound in 100% ethanol or DMSO to a high concentration (e.g., 10-50 mM).
-
-
Complex this compound with BSA:
-
Slowly add the concentrated this compound stock solution to the pre-warmed BSA solution while gently vortexing. The molar ratio of this compound to BSA should be between 1:1 and 4:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Prepare the final working solution:
-
Dilute the this compound-BSA complex into your pre-warmed cell culture medium to achieve the final desired concentration.
-
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the this compound-BSA complex and appropriate controls (vehicle and untreated). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay - Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and incubate in the dark at room temperature for 15 minutes.
-
Propidium Iodide (PI) Staining: Add PI to the cell suspension immediately before analysis to differentiate between apoptotic and necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 9-OxoODE and 9-HODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two oxidized linoleic acid metabolites: 9-Oxo-octadecadienoic acid (9-OxoODE) and 9-Hydroxy-octadecadienoic acid (9-HODE). This document summarizes their interactions with key cellular receptors, their effects on signaling pathways, and their influence on cellular processes, supported by available experimental data.
Introduction
This compound and 9-HODE are naturally occurring lipid mediators derived from the oxidation of linoleic acid. They are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and metabolic regulation. Understanding their distinct and overlapping biological functions is crucial for the development of novel therapeutics targeting pathways modulated by these molecules.
Receptor Interactions and Signaling
Both this compound and 9-HODE exert their biological effects by acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and the G protein-coupled receptor 132 (GPR132), also known as G2A.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
-
This compound is a potent agonist of PPARα . Its activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation, which can result in decreased triglyceride accumulation in hepatocytes.[1]
-
9-HODE is a known ligand for PPARγ .[2] However, its agonist activity appears to be weaker compared to other HODE isomers.[3][4] Some studies suggest that 9-(E,E)-HODE, a stereoisomer of 9-HODE, may even decrease the expression of PPARγ-target genes.[4] Both 9-HODE and this compound can directly activate PPARγ.
G Protein-Coupled Receptor 132 (GPR132/G2A)
GPR132 is a receptor implicated in inflammation and cell cycle regulation.
-
9-HODE is a recognized agonist of GPR132, with a reported EC50 of 7.5 µM for receptor activation. Activation of GPR132 by 9-HODE can lead to intracellular calcium mobilization.
-
This compound's direct interaction and potency on GPR132 are less characterized in the available literature. However, as a metabolite of 9-HODE, it is plausible that it may also interact with this receptor.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound and 9-HODE with their primary molecular targets.
| Ligand | Receptor | Parameter | Value | Reference |
| 9-HODE | GPR132/G2A | EC50 | 7.5 µM | |
| This compound | PPARα | Activity | Potent Agonist | |
| 9-HODE | PPARγ | Activity | Ligand, weaker agonist activity |
Biological Activities: A Comparative Overview
| Biological Process | This compound | 9-HODE | Supporting Evidence |
| Lipid Metabolism | Potent activator of PPARα, leading to decreased triglyceride accumulation. | Activates PPARγ, involved in adipogenesis and lipid storage. | |
| Inflammation | Anti-inflammatory effects have been suggested for its isomer, 13-OxoODE, through PPARγ activation. | Pro-inflammatory actions mediated through GPR132 have been reported. An inverse relationship with the pro-inflammatory cytokine IL-6 has also been observed. | |
| Cell Proliferation | Limited direct comparative data available. | Enantiomers of 9-HODE show differential effects on cell growth and apoptosis in cancer cells. |
Signaling Pathways
The signaling pathways initiated by this compound and 9-HODE are crucial to their biological functions.
This compound Signaling via PPARα
Activation of PPARα by this compound leads to the transcription of genes involved in fatty acid β-oxidation.
Figure 1: this compound activates PPARα, leading to changes in lipid metabolism.
9-HODE Signaling via GPR132
9-HODE binding to GPR132 initiates a G-protein signaling cascade, resulting in the mobilization of intracellular calcium.
Figure 2: 9-HODE activates GPR132, leading to intracellular calcium release.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PPAR Luciferase Reporter Assay
This assay measures the ability of a compound to activate a PPAR isoform.
Workflow Diagram:
Figure 3: Workflow for a PPAR luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently transfected with a PPAR expression vector (e.g., pCMX-hPPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of this compound, 9-HODE, or a reference agonist (e.g., Rosiglitazone for PPARγ).
-
-
Luciferase Assay:
-
Following a 24-hour incubation, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
GPR132 Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR132 activation.
Workflow Diagram:
Figure 4: Workflow for a GPR132 calcium mobilization assay.
Methodology:
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing GPR132 are cultured in appropriate media.
-
-
Cell Loading:
-
Cells are seeded in a 96-well plate and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Basal fluorescence is measured before the addition of 9-HODE, this compound, or a control compound.
-
Changes in fluorescence, indicating intracellular calcium mobilization, are monitored in real-time after compound addition.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Cells of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or 9-HODE.
-
-
MTT Addition and Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cytokine Quantification (ELISA)
This assay is used to measure the concentration of specific cytokines in cell culture supernatants or biological fluids.
Methodology:
-
Cell Culture and Treatment:
-
Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound or 9-HODE.
-
-
Sample Collection:
-
After a specified incubation period, the cell culture supernatant is collected.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-6 or TNF-α).
-
The plate is blocked to prevent non-specific binding.
-
Samples and standards are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting color change is measured using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Conclusion
This compound and 9-HODE are bioactive lipids with distinct but also potentially overlapping biological activities. This compound appears to be a more potent activator of PPARα, suggesting a primary role in regulating lipid metabolism. In contrast, 9-HODE is a well-established agonist of GPR132 and a ligand for PPARγ, implicating it more directly in inflammatory processes and cell fate decisions. The differential effects of 9-HODE enantiomers further highlight the complexity of its biological actions.
Further research is required to fully elucidate the comparative potencies and binding affinities of these molecules at their respective receptors and to understand their integrated effects in various physiological and pathological contexts. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
9-OxoODE vs. 13-OxoODE: A Comparative Guide to their Effects on TRPV1 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two oxidized linoleic acid metabolites, 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) and 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-OxoODE), on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Both compounds are recognized as endogenous agonists of TRPV1 and play a role in inflammatory hyperalgesia and heat sensation.[1][2][3] This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Data Summary
Direct comparative studies providing EC50 values for both this compound and 13-OxoODE on TRPV1 activation in the same experimental system are limited in the current literature. However, data on their precursor molecules, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), along with relative efficacy studies of the oxo-derivatives, offer valuable insights into their activity.
| Compound | Assay Type | Cell Type | Species | Potency (EC50) | Efficacy | Reference |
| This compound | Calcium Imaging ([Ca2+]i) | Wild-Type Trigeminal Ganglion (TG) Neurons | Mouse | Not Reported | Active at 100 µM[1] | [1] |
| Calcium Imaging ([Ca2+]i) | TRPV1-expressing CHO cells | Not Specified | Not Reported | Shows activity at 100 µM | ||
| 13-OxoODE | Calcium Imaging ([Ca2+]i) | Wild-Type Trigeminal Ganglion (TG) Neurons | Mouse | Not Reported | Active at 100 µM | |
| Calcium Imaging ([Ca2+]i) | TRPV1-expressing CHO cells | Not Specified | Not Reported | Shows activity at 100 µM | ||
| 9(S)-HODE | iCGRP Release | Trigeminal Ganglion (TG) Neurons | Rat | ~300 nM | Not Reported | |
| Calcium Imaging ([Ca2+]i) | hTRPV1-expressing HEK-293 cells | Human | 22.4 ± 3.1 µM | 38.3 ± 2.0% (relative to 4 µM ionomycin) | ||
| (+/-)13-HODE | Whole-Cell Patch Clamp | TRPV1-expressing CHO cells | Not Specified | ~800 nM | Not Reported | |
| Calcium Imaging ([Ca2+]i) | hTRPV1-expressing HEK-293 cells | Human | 27.5 ± 4.2 µM | 12.7 ± 0.5% (relative to 4 µM ionomycin) |
Note: The potency and efficacy of these compounds can vary significantly depending on the specific experimental conditions and cell systems used.
A study comparing the relative efficacy of 9-HODE, 13-HODE, this compound, and 13-OxoODE at a concentration of 100 µM demonstrated that all four compounds increase intracellular calcium levels in both wild-type mouse trigeminal ganglion neurons and TRPV1-expressing CHO cells. Furthermore, a molecular dynamics study has suggested that both this compound and 13-OxoODE exhibit a lower binding energy to the vanilloid pocket of TRPV1 compared to capsaicin, with 13-OxoODE showing a more favorable binding energy than this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway leading to the formation of this compound and 13-OxoODE and a general workflow for assessing their activity on TRPV1.
Experimental Protocols
The following are generalized protocols for two common methods used to assess TRPV1 activation. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Calcium Imaging using Fura-2 AM
This method measures changes in intracellular calcium concentration ([Ca2+]i) following TRPV1 activation.
1. Cell Preparation:
- Plate HEK293 cells stably expressing TRPV1 or primary sensory neurons (e.g., dorsal root or trigeminal ganglion neurons) onto glass coverslips 24-48 hours prior to the experiment.
- On the day of the experiment, wash the cells with a buffered salt solution (e.g., HBSS) supplemented with 1 mM CaCl2 and 1 mM MgCl2.
2. Dye Loading:
- Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in the buffered salt solution).
- Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.
- Wash the cells with the buffered salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
3. Calcium Imaging:
- Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
- Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
- Establish a stable baseline fluorescence ratio (340/380) for a few minutes.
- Apply this compound or 13-OxoODE at various concentrations to the cells using a perfusion system.
- Record the change in the 340/380 fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
- At the end of each experiment, apply a saturating concentration of a known TRPV1 agonist (e.g., capsaicin) followed by a calcium ionophore (e.g., ionomycin) to determine the maximum response.
4. Data Analysis:
- The change in the 340/380 ratio is used to calculate the change in intracellular calcium concentration.
- Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel upon activation.
1. Cell and Electrode Preparation:
- Use TRPV1-expressing cells (e.g., CHO or HEK293) plated on coverslips.
- Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ when filled with the intracellular solution.
- The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.
- The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
2. Recording:
- Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the extracellular solution.
- Approach a cell with the microelectrode and form a high-resistance (GΩ) seal.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
3. Compound Application and Data Acquisition:
- Apply this compound or 13-OxoODE at various concentrations to the cell using a rapid perfusion system.
- Record the inward currents elicited by the compound application.
- Wash the cell with the extracellular solution between applications to allow for recovery.
4. Data Analysis:
- Measure the peak amplitude of the inward current at each concentration.
- Normalize the current responses to the maximal current elicited by a saturating concentration of a reference agonist (e.g., capsaicin).
- Plot the normalized current against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
References
- 1. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]
- 2. brainvta.tech [brainvta.tech]
- 3. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 9-OxoODE: A Tale of Two Tissues—Healthy and Diseased
For Immediate Release
A comprehensive comparative analysis reveals significant variations in the levels and activity of 9-Oxo-octadecadienoic acid (9-OxoODE) between healthy and diseased tissues. This guide provides researchers, scientists, and drug development professionals with a detailed examination of this compound's role in various pathological conditions, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
This compound, an oxidized metabolite of linoleic acid, is emerging as a critical bioactive lipid with multifaceted roles in cellular signaling and disease pathogenesis.[1] This guide synthesizes current research to offer a clear comparison of this compound's presence and function in healthy versus diseased states, with a focus on inflammation, metabolic disorders, and cancer.
Quantitative Insights: this compound Levels in Health and Disease
The concentration of this compound exhibits significant fluctuations depending on the biological matrix and the presence of disease. While baseline levels are detectable in healthy individuals, these are often markedly elevated in pathological conditions.
| Biological Matrix | Condition | Reported Concentration of this compound | Reference |
| Rat Plasma | Healthy | 218.1 ± 53.7 nmol/L | [2] |
| Rat Plasma | Healthy | 263.0 nmol/L | [2] |
| Human Plasma | Nonalcoholic Steatohepatitis (NASH) | Significantly elevated compared to healthy controls and patients with hepatic steatosis | [3] |
| Human Plasma | Type 2 Diabetes (Adolescents) | Higher levels compared to subjects with normal glucose tolerance | [4] |
| Pancreatic Secretions | Pancreatitis | Elevated levels | |
| Mouse Amygdala | Chronic Inflammatory Pain Model | Below the limit of quantification in >50% of samples |
The Dichotomous Role of this compound in Cellular Signaling
This compound exerts its biological effects through various signaling pathways, often with context-dependent outcomes that differ between normal physiological processes and disease states.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
In healthy tissues, this compound acts as a potent agonist for PPARα, a nuclear receptor that plays a crucial role in regulating lipid metabolism and fatty acid oxidation. This activation helps maintain metabolic homeostasis. However, in the context of metabolic diseases like nonalcoholic fatty liver disease, the sustained high levels of this compound and subsequent PPARα activation may contribute to the pathological progression.
Pro-inflammatory and Pain Signaling
In diseased or damaged tissues, this compound has been implicated in pro-inflammatory responses and pain perception. It can activate the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain signaling. This contrasts with its role in healthy tissue where its precursor, 9-HODE, may have opposing effects.
Cancer Biology: A Double-Edged Sword
The role of this compound in cancer is complex. Some studies suggest it can suppress the formation and proliferation of breast cancer stem cells by down-regulating the c-myc gene. Conversely, related oxidized linoleic acid metabolites (OXLAMs) have been shown to promote tumor growth and metastasis by activating signaling pathways like PPARs. This highlights the need for further research to delineate its specific functions in different cancer types.
Experimental Corner: Methodologies for this compound Analysis
Accurate quantification and analysis of this compound are paramount to understanding its biological significance. The following protocols are commonly employed in research settings.
Quantification of this compound in Biological Samples via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction from Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Add 1.0 mL of a 10% (v/v) acetic acid in water/2-propanol/hexane solution.
-
Vortex briefly to mix.
-
Add 2.0 mL of hexane.
-
Cap the tube and vortex for three minutes.
-
Centrifuge at 2000 x g for five minutes at room temperature.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Utilize a C18 reverse-phase column to separate this compound from other lipids.
-
Mass Spectrometry Detection: Employ multiple-reaction monitoring (MRM) in negative ion mode for specific and sensitive detection. The precursor ion for this compound is typically m/z 293.2, with characteristic product ions used for quantification.
Assessment of Anti-inflammatory Activity
To investigate the anti-inflammatory properties of this compound and related compounds, in vitro cell-based assays are commonly used.
1. Cell Culture and Treatment:
-
Culture murine macrophages (e.g., RAW 264.7) in appropriate media.
-
Pre-treat cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
2. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Expression: Quantify the mRNA and protein levels of cytokines such as TNF-α and IL-1β using quantitative real-time PCR (qRT-PCR) and ELISA, respectively.
-
Signaling Pathway Activation: Assess the activation of key inflammatory pathways like NF-κB and MAPK by measuring the phosphorylation of key proteins via Western blotting.
Conclusion
The available evidence clearly indicates that this compound is more than just a simple lipid metabolite. Its concentration and activity are intricately linked to the health status of a tissue. In healthy tissues, it appears to play a role in maintaining metabolic balance. Conversely, in diseased states, particularly those involving inflammation and metabolic dysregulation, elevated levels of this compound are frequently observed and may contribute to the pathology. The dual nature of its activity in cancer warrants further investigation. This comparative guide provides a foundation for researchers to explore the therapeutic potential of targeting this compound and its associated pathways in a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Comparative Guide to Oxylipin Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of specific oxylipins is paramount. However, the structural similarity among these lipid mediators presents a significant challenge for immunoassay specificity. This guide provides a comparative analysis of antibody cross-reactivity against various oxylipins, with a focus on the context of 9-Oxo-octadecadienoic acid (9-OxoODE), to aid in the selection and application of highly specific antibodies for reliable experimental outcomes.
Comparative Analysis of Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of two different antibodies against a panel of structurally similar oxylipins. This data highlights the variability in antibody specificity and the critical need for thorough validation.
Table 1: Cross-Reactivity of a Monoclonal Antibody Against 13(R)-HODE
| Competitor Oxylipin | % Cross-Reactivity |
| 13(R)-HODE | 100 |
| 13(S)-HODE | Not Significant[1] |
| 9(R)-HODE | Not Significant[1] |
| 9(S)-HODE | Not Significant[1] |
| 13-oxo-ODE | Not Significant[1] |
| Linoleic Acid | Not Significant[1] |
| Data from Shibata et al. (2009) |
Table 2: Cross-Reactivity of a Polyclonal Antibody Against 9(±)-HODE
| Competitor Oxylipin | % Cross-Reactivity |
| 9(±)-HODE | 100 |
| 9(S)-HODE | 100 |
| 9(R)-HODE | 100 |
| 13(S)-HODE | 1.2 |
| 13(R)-HODE | 1.2 |
| Data from Eagle Biosciences product datasheet. |
The data clearly demonstrates that while the monoclonal antibody for 13(R)-HODE exhibits high specificity with negligible cross-reactivity to other isomers and related oxylipins, the polyclonal antibody for 9(±)-HODE shows equal reactivity with both the (S) and (R) enantiomers of 9-HODE and minimal cross-reactivity with 13-HODE isomers. These examples underscore the importance of choosing an antibody with a well-characterized specificity profile that aligns with the research question.
Signaling Pathways of Related Oxylipins
This compound is a metabolite of 9-HODE. Understanding the signaling pathways of precursor and related oxylipins is crucial for contextualizing the biological role of this compound. 9-HODE and 13-HODE are known to exert their effects through various receptors, including G-protein coupled receptors and nuclear receptors like PPARs.
Caption: Simplified signaling pathways for 9-HODE and 13-HODE.
Experimental Methodologies
The gold standard for determining antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) . The following is a representative protocol for such an assay.
Competitive ELISA Protocol for Oxylipin Quantification
Objective: To determine the concentration of an oxylipin in a sample and to assess the cross-reactivity of the antibody with other related oxylipins.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Polyclonal rabbit antibody specific to the target oxylipin.
-
Alkaline phosphatase (AP)-conjugated oxylipin antigen.
-
Standards of the target oxylipin and potential cross-reactants.
-
Assay buffer.
-
Wash buffer.
-
pNpp substrate.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Standard and Sample Preparation: Prepare serial dilutions of the oxylipin standard and the potential cross-reacting compounds in the assay buffer. Prepare samples to be tested in the assay buffer.
-
Competitive Binding:
-
Add 50 µL of the standard, sample, or cross-reactant to the wells of the microtiter plate.
-
Add 50 µL of the AP-conjugated oxylipin to each well.
-
Add 50 µL of the specific rabbit polyclonal antibody to each well.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Reaction:
-
Add 200 µL of pNpp substrate solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentration.
-
Determine the concentration of the oxylipin in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percent cross-reactivity for each competitor using the following formula: % Cross-Reactivity = (IC50 of target oxylipin / IC50 of competitor) x 100 (where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal).
-
Caption: Workflow for a competitive ELISA to determine oxylipin cross-reactivity.
References
Confirming the Structure of Synthesized 9-Oxo-octadecadienoic Acid (9-OxoODE) by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 9-Oxo-octadecadienoic acid (9-OxoODE) with expected analytical data, focusing on structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for both the synthesis and NMR analysis are provided to ensure accurate and reproducible results.
Introduction
9-Oxo-octadecadienoic acid (this compound) is an oxidized derivative of linoleic acid with the chemical structure (10E,12Z)-9-oxooctadeca-10,12-dienoic acid.[1][2] It is an alpha,beta-unsaturated ketone, a structural feature that imparts specific reactivity and spectroscopic characteristics. The synthesis of this compound is commonly achieved through the oxidation of the corresponding hydroxyl precursor, 9-hydroxyoctadecadienoic acid (9-HODE).[2][3] Accurate structural confirmation of the synthesized product is crucial for its use in research and development. NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules like this compound.
Comparative Analysis of NMR Data
Table 1: Comparison of Expected and Hypothetical Experimental NMR Data for this compound
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Hypothetical Experimental ¹H NMR (ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) | Hypothetical Experimental ¹³C NMR (ppm) |
| -COOH | 11-12 (broad s) | ~179 | ||
| C10-H | 6.1-6.3 (d) | ~130 | ||
| C11-H | 7.4-7.6 (dd) | ~145 | ||
| C12-H | 5.8-6.0 (dd) | ~125 | ||
| C13-H | 6.0-6.2 (dt) | ~138 | ||
| C8-H₂ | 2.5-2.7 (t) | ~40 | ||
| C2-H₂ | 2.3-2.4 (t) | ~34 | ||
| -(CH₂)n- | 1.2-1.7 (m) | 22-32 | ||
| -CH₃ | 0.8-0.9 (t) | ~14 | ||
| C9=O | - | ~200 |
Note: Expected chemical shifts are estimates based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
This protocol describes a common method for the synthesis of this compound via the oxidation of 9-HODE.
Materials:
-
9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve 9-HODE (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.
-
Stir the biphasic mixture for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra to confirm the structure of the synthesized this compound.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Process the data with appropriate phasing and baseline correction. Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters:
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
-
Process the data with appropriate phasing and baseline correction.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon connectivities, respectively. This will aid in the unambiguous assignment of all signals.
-
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation by NMR.
Caption: Workflow for the synthesis and NMR-based structural confirmation of this compound.
References
- 1. This compound | C18H30O3 | CID 9839084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. gsartor.org [gsartor.org]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 9-OxoODE: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids like 9-oxo-octadecadienoic acid (9-OxoODE) is critical for understanding its role in various physiological and pathological processes. As an oxidized metabolite of linoleic acid, this compound is implicated in inflammation and metabolic diseases. The two primary analytical techniques for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for your research needs.
At a Glance: Key Performance Metrics
The choice between GC-MS and LC-MS for this compound quantification hinges on a variety of factors, including sensitivity, sample preparation complexity, and throughput. While both are powerful techniques, LC-MS/MS has largely become the method of choice for oxylipin analysis due to its high sensitivity and specificity without the need for derivatization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (two-step: methoximation and silylation) | Not required |
| Sample Throughput | Lower due to derivatization steps | Higher |
| Limit of Detection (LOD) | Specific data for this compound is not commonly reported, but generally in the low ng to pg range on-column for fatty acid methyl esters. One study on long-chain fatty acids reported an LOD of 1.016-4.430 µg/mL.[1] | 0.4 ppb[2][3] |
| Limit of Quantitation (LOQ) | Specific data for this compound is not commonly reported. One study on long-chain fatty acids reported an LOQ of 2.021-11.402 µg/mL.[1] | 1 ppb[2], 35.9 nmol/L |
| Selectivity | Good, especially with high-resolution capillary columns. | Excellent, particularly with tandem mass spectrometry (MS/MS). |
| Compound Stability | Can be an issue for thermally labile compounds, though derivatization helps. | Generally better for thermally labile molecules. |
Signaling Pathway of this compound Formation
This compound is formed from linoleic acid through enzymatic or non-enzymatic oxidation. The pathway involves the formation of hydroperoxy-octadecadienoic acid (HPODE) intermediates, which are then converted to hydroxy-octadecadienoic acid (HODE) and subsequently oxidized to the ketone form, this compound.
Experimental Workflows: A Visual Comparison
The analytical workflows for GC-MS and LC-MS/MS differ significantly, primarily in the sample preparation stage.
References
Unraveling the Role of 9-OxoODE in Cell Death: A Comparative Guide to Apoptosis and Ferroptosis
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of cell death induced by specific lipid molecules is paramount for therapeutic innovation. This guide provides a comprehensive comparison of the validated role of 9-Oxo-octadecadienoic acid (9-OxoODE) in apoptosis against the established role of other oxidized lipids in ferroptosis, offering clarity on their distinct signaling pathways and experimental validation.
Recent scientific inquiry has highlighted the intricate roles of oxidized lipid species in regulating programmed cell death. Among these, this compound, a metabolite of linoleic acid, has been investigated for its cytotoxic effects. However, contrary to initial hypotheses that might link it to the iron-dependent cell death mechanism of ferroptosis, current evidence strongly indicates that this compound is an inducer of apoptosis. This guide will dissect the experimental validation of this compound's pro-apoptotic activity and contrast it with the mechanisms of well-established ferroptosis inducers, such as other oxidized polyunsaturated fatty acids (PUFAs).
Comparing Cell Death Pathways: this compound (Apoptosis) vs. Other Oxidized Lipids (Ferroptosis)
The mode of cell death initiated by a bioactive molecule is a critical determinant of its potential therapeutic application. While both apoptosis and ferroptosis lead to cell demise, their underlying biochemical and morphological characteristics are fundamentally different.
| Feature | This compound Induced Cell Death (Apoptosis) | Ferroptosis Induced by Other Oxidized Lipids |
| Primary Mechanism | Intrinsic (mitochondrial) apoptosis pathway | Iron-dependent lipid peroxidation |
| Key Molecular Events | Caspase activation, cytochrome c release, Bcl-2/Bax dysregulation | Glutathione (GSH) depletion, GPX4 inactivation, lipid hydroperoxide accumulation |
| Morphological Changes | Cell shrinkage, chromatin condensation, formation of apoptotic bodies | Mitochondrial shrinkage, increased mitochondrial membrane density, no chromatin condensation |
| Key Inhibitors | Pan-caspase inhibitors (e.g., Z-VAD-FMK) | Iron chelators (e.g., Deferoxamine), lipophilic antioxidants (e.g., Ferrostatin-1) |
Experimental Validation of this compound-Induced Apoptosis
| Experimental Assay | Observation in 9-EE-KODE Treated HRA Cells | Implication for Apoptosis |
| DNA Fragmentation Analysis | Presence of intracellular DNA fragmentation | A hallmark of late-stage apoptosis. |
| Annexin V/PI Staining | Surface exposure of phosphatidylserine | An early indicator of apoptosis. |
| Caspase Activity Assay | Increased caspase-3/7 activity | Confirms the activation of executioner caspases central to apoptosis. |
| Mitochondrial Membrane Potential (MMP) Assay | Dissipation of mitochondrial membrane potential | Indicates mitochondrial outer membrane permeabilization (MOMP), a key step in intrinsic apoptosis. |
| Western Blot Analysis | Release of cytochrome c from mitochondria to the cytosol, downregulation of Bcl-2, and upregulation of Bax | Demonstrates the involvement of the Bcl-2 family of proteins in regulating mitochondrial integrity and initiating the apoptotic cascade. |
Experimental Protocols
Cell Viability Assay: Human ovarian cancer (HRA) cells are seeded in 96-well plates and treated with varying concentrations of 9-EE-KODE for 24-72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the reduction of MTT to formazan (B1609692) by metabolically active cells is measured spectrophotometrically.
Apoptosis Analysis by Flow Cytometry: HRA cells treated with 9-EE-KODE are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3/7 Activity Assay: HRA cells are treated with 9-EE-KODE in a 96-well plate. Caspase-3/7 activity is measured using a luminescent assay kit that contains a proluminescent caspase-3/7 substrate. The cleavage of the substrate by activated caspase-3/7 generates a luminescent signal that is proportional to the enzyme's activity.
Western Blotting: Following treatment with 9-EE-KODE, HRA cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against cytochrome c, Bcl-2, Bax, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Generalized pathway of ferroptosis induced by oxidized lipids.
Comparative Analysis and Conclusion
The available scientific literature provides a clear distinction between the cellular effects of this compound and other oxidized lipids that are known to induce ferroptosis. While this compound triggers the classical, caspase-dependent apoptotic pathway, ferroptosis is a non-apoptotic form of cell death driven by iron-dependent lipid peroxidation.
For researchers in drug development, this distinction is critical. Targeting apoptosis with agents like this compound may be beneficial in scenarios where a clean and controlled removal of cells is desired, such as in certain cancers. Conversely, inducing ferroptosis can be a powerful strategy to overcome resistance to traditional apoptosis-inducing chemotherapies.
The comparative data and pathways presented in this guide underscore the importance of precise molecular validation in characterizing the mechanism of action of novel therapeutic compounds. Future research could explore whether this compound exhibits any context-dependent effects on ferroptosis or if it can synergize with ferroptosis inducers to enhance cancer cell killing. However, based on current evidence, the primary validated role of this compound is as an inducer of apoptosis.
A Comparative Analysis of 9-KODE's Cytotoxic Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
This guide provides a comprehensive comparative analysis of the anti-cancer effects of 9-keto-10(E),12(Z)-octadecadienoic acid (9-KODE), a naturally occurring oxidized linoleic acid metabolite. The information collated from various preclinical studies aims to offer an objective overview of its efficacy and mechanism of action in different cancer cell types, supported by experimental data and detailed protocols.
Quantitative Analysis of Cytotoxic Effects
The cytotoxic effects of 9-KODE and its isomers have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50).
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 9-oxo-(10E,12Z)-octadecadienoic acid & 9-oxo-(10E,12E)-octadecadienoic acid | Cervical Cancer | HeLa, SiHa, CasKi | 25-50 | [1] |
| 9-oxo-(10E,12E)-octadecadienoic acid | Ovarian Cancer | HRA | Not explicitly stated, but cytotoxic activity demonstrated | [2] |
Note: While extensive research has been conducted on human ovarian and cervical cancer cell lines, there is a notable lack of publicly available data on the direct cytotoxic effects (IC50 values) of 9-KODE on other major cancer types such as breast, lung, prostate, and colon cancer. However, studies on closely related compounds provide some insights.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 13-Oxo-9Z,11E-octadecadienoic acid | Breast Cancer | MDA-MB-231 | ~150 (for apoptosis induction) | [3] |
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Research has consistently shown that 9-KODE induces programmed cell death, or apoptosis, in cancer cells primarily through the intrinsic mitochondrial pathway.[4] This process involves a cascade of molecular events culminating in cell demise.
Key mechanistic actions of 9-KODE include:
-
Downregulation of Bcl-2: A key anti-apoptotic protein.
-
Upregulation of Bax: A pro-apoptotic protein.
-
Release of Cytochrome c: From the mitochondria into the cytoplasm.
-
Activation of Caspases: Executioner proteins of apoptosis, such as caspase-3 and -7.[2]
In human cervical cancer cells, 9-KODE has also been shown to induce cell cycle arrest by decreasing the expression of cyclin-dependent kinase 1 (CDK1).
Furthermore, 9-KODE is a known potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. The activation of PPARα may contribute to the anti-cancer effects of 9-KODE.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
For the accurate replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of 9-KODE and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of 9-KODE for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Cytochrome c, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with 9-KODE, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
References
- 1. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Functional Differences Between Enantiomers of 9-OxoODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, belonging to a class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[1] It is formed through the oxidation of the allylic hydroxyl group of either 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) or 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE).[2] While research has illuminated the biological activities of this compound as a whole, literature directly comparing the functional differences between its (R) and (S) enantiomers is limited. Many studies have investigated this compound as a racemic mixture or as part of a larger group of OXLAMs.[1]
This guide provides a comprehensive overview of the known functions of this compound and explores the potential functional differences between its enantiomers by examining the well-documented stereospecific activities of its precursors, 9(S)-HODE and 9(R)-HODE. Understanding these differences is crucial for elucidating their specific roles in physiological and pathological processes and for the development of targeted therapeutics.
Biological Activities of this compound
This compound has been implicated in a range of biological processes, often in concert with other OXLAMs. Its activities are primarily linked to the modulation of nuclear receptors and ion channels.
1. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism:
This compound is a known agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][3] Activation of these nuclear receptors plays a critical role in the regulation of lipid metabolism and inflammation.
-
PPARα: As a potent PPARα agonist, 9-oxo-10(E),12(E)-octadecadienoic acid, a closely related isomer, has been shown to decrease triglyceride accumulation in mouse primary hepatocytes. This suggests a role for this compound in managing dyslipidemia and hepatic steatosis.
-
PPARγ: The activation of PPARγ by this compound is associated with the induction of genes involved in the maturation of monocytes into macrophages.
2. Transient Receptor Potential Vanilloid 1 (TRPV1) Activation:
Together with its precursor 9-HODE and other OXLAMs, this compound is involved in signaling for pain perception through the activation of the TRPV1 receptor. This receptor is a key player in the detection of noxious stimuli, including heat and inflammatory pain.
3. Antioxidant Response Element (ARE) Activation:
This compound has demonstrated weak activation of the antioxidant response element (ARE), a key component in the cellular defense against oxidative stress.
Inferred Functional Differences of this compound Enantiomers from their Precursors
The stereospecific activities of the 9-HODE enantiomers provide a basis for inferring potential differences in the biological functions of (R)-9-OxoODE and (S)-9-OxoODE.
1. G Protein-Coupled Receptor (G2A) Activation:
-
9(S)-HODE is a potent ligand for the G protein-coupled receptor G2A, inducing intracellular calcium mobilization and c-Jun N-terminal kinase (JNK) activation.
-
9(R)-HODE is a much weaker activator of G2A. This suggests that (S)-9-OxoODE may retain some of this G2A-mediated signaling activity, potentially influencing inflammatory responses and lymphocyte homeostasis.
2. Pain Perception via TRPV1:
While both 9-HODE enantiomers contribute to pain perception, their potencies may differ, which could translate to their this compound metabolites. Studies on OXLAMs and pain have often looked at the total levels of these metabolites rather than individual enantiomers.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its precursors.
Table 1: Receptor Activation by 9-HODE Enantiomers
| Compound | Receptor | Activity | EC₅₀ (µM) | Reference |
| 9(S)-HODE | G2A | Agonist | ~1 | |
| 9(R)-HODE | G2A | Weak Agonist | >10 |
Table 2: Endogenous Levels of this compound and Related Metabolites in Rat Plasma
| Metabolite | Concentration (nmol/L) | Reference |
| 9-HODE | 84.0 | |
| 13-HODE | 138.6 | |
| This compound | 263.0 | |
| 13-oxoODE | 69.5 |
Signaling Pathways
The following diagrams illustrate the known signaling pathways associated with this compound and the differential pathways of its precursor enantiomers.
Caption: General signaling pathways of this compound.
Caption: Differential signaling of 9-HODE enantiomers via the G2A receptor.
Experimental Protocols
1. Chiral Separation and Analysis of this compound Enantiomers
A common method for separating and analyzing enantiomers of fatty acid metabolites involves chiral phase high-performance liquid chromatography (HPLC).
-
Objective: To separate and quantify (R)-9-OxoODE and (S)-9-OxoODE.
-
Materials:
-
Chiral HPLC column (e.g., Chiralpak AD-H or similar)
-
HPLC system with UV or mass spectrometry (MS) detector
-
Mobile phase: A mixture of hexane, isopropanol, and a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape. The exact ratio should be optimized for the specific column and compounds.
-
Standards for (R)-9-OxoODE and (S)-9-OxoODE (if available) or a racemic mixture.
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample containing this compound (either extracted from a biological matrix or a standard solution).
-
Run the chromatogram and detect the eluting enantiomers using a UV detector (around 279 nm for the conjugated enone system) or an MS detector for higher sensitivity and specificity.
-
Identify the peaks corresponding to each enantiomer based on the retention times of the standards (if available) or by comparing the peak areas in a racemic mixture.
-
Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.
-
2. G2A Receptor Activation Assay
This protocol describes a method to assess the activation of the G2A receptor by the enantiomers of this compound using a calcium mobilization assay.
-
Objective: To determine if (R)- and (S)-9-OxoODE differentially activate the G2A receptor.
-
Materials:
-
Cell line stably expressing the human G2A receptor (e.g., CHO-G2A or HEK293-G2A).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
(R)-9-OxoODE and (S)-9-OxoODE.
-
A fluorescence plate reader capable of measuring intracellular calcium changes.
-
-
Procedure:
-
Plate the G2A-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with assay buffer.
-
Prepare serial dilutions of (R)-9-OxoODE and (S)-9-OxoODE in the assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the different concentrations of the this compound enantiomers to the wells and immediately start recording the fluorescence signal over time.
-
Measure the peak fluorescence intensity for each well.
-
Plot the change in fluorescence as a function of the compound concentration to determine the dose-response curve and calculate the EC₅₀ for each enantiomer.
-
Conclusion
While direct comparative studies on the enantiomers of this compound are scarce, the existing evidence on this compound as a whole and the pronounced stereospecificity of its precursors, 9(S)-HODE and 9(R)-HODE, strongly suggest that the (R) and (S) enantiomers of this compound are likely to exhibit distinct biological activities. The differential activation of the G2A receptor by the 9-HODE enantiomers is a compelling example of how stereochemistry can dictate biological function in this class of lipid mediators.
Further research is warranted to isolate the individual enantiomers of this compound and characterize their specific interactions with biological targets. Such studies will be invaluable for understanding their roles in health and disease and for the potential development of enantiomer-specific therapeutic agents for conditions involving inflammation, pain, and metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to embark on these important investigations.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 9-OxoODE
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 9-Oxo-10E,12Z-octadecadienoic acid (9-OxoODE) is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the recommended disposal procedures for this compound, ensuring adherence to safety protocols and environmental regulations.
Chemical and Physical Properties of this compound
A clear understanding of the substance's properties is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| CAS Number | 54232-59-6[1][2] |
| Molecular Formula | C₁₈H₃₀O₃[1] |
| Molecular Weight | 294.4 g/mol |
| Appearance | A 100 µg/ml solution in ethanol |
| Storage Temperature | -80°C |
| Solubility (in DMF) | 50 mg/ml |
| Solubility (in DMSO) | 50 mg/ml |
| Solubility (in Ethanol) | 50 mg/ml |
Procedural Guidance for Disposal
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Collection
-
Solid Waste: If this compound is in a solid form, avoid creating dust. Carefully transfer the material into a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, do not pour it down the drain. Collect the liquid waste in a sealed, labeled, and chemical-resistant container.
Step 3: Container Labeling
Properly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: 9-Oxo-10E,12Z-octadecadienoic acid
-
CAS Number: 54232-59-6
-
The concentration and solvent (if in solution)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Waste
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:
-
Well-ventilated
-
Away from incompatible materials
-
Secure to prevent unauthorized access
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Preparation of a this compound Solution for In Vitro Studies
This protocol details the methodology for preparing a stock solution of this compound, a common procedure in a research setting.
Materials:
-
This compound (solid or in a pre-dissolved high-concentration solution)
-
Anhydrous ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration. Vortex briefly until the this compound is completely dissolved.
-
Working Solution Preparation: To prepare a working solution for cell culture experiments, dilute the DMSO stock solution in an appropriate solvent, such as ethanol, to an intermediate concentration. Further dilute this intermediate solution in the final cell culture medium to the desired experimental concentration. Note: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.1%).
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and maintaining regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
